SCH 57790
Description
Properties
Molecular Formula |
C25H31N3O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile |
InChI |
InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3 |
InChI Key |
BFELQLHLUNQIHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyclohexyl-alpha(4-((4-methoxyphenyl)sulfinyl)-phenyl)-1-piperazineacetonitrile SCH 57790 SCH-57790 SCH57790 |
Origin of Product |
United States |
Foundational & Exploratory
SCH 57790: A Comprehensive Technical Guide on its Mechanism of Action as a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 57790 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Its mechanism of action centers on the competitive inhibition of acetylcholine binding to presynaptic M2 autoreceptors, thereby blocking the negative feedback loop that normally limits acetylcholine release in the central nervous system. This antagonism leads to an increase in synaptic acetylcholine concentrations, a pharmacological effect that has been explored for its potential therapeutic benefits in cognitive enhancement. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, downstream signaling effects, and the experimental protocols used for its characterization.
Introduction
The cholinergic system plays a pivotal role in regulating cognitive functions such as learning and memory. Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are key modulators of cholinergic neurotransmission. The M2 receptor subtype is predominantly found on presynaptic terminals of cholinergic neurons, where it functions as an autoreceptor. Activation of these presynaptic M2 receptors by acetylcholine inhibits further release of acetylcholine, creating a negative feedback mechanism.
This compound, a piperazine derivative, has been identified as a selective antagonist for the M2 muscarinic receptor. By blocking this receptor, this compound effectively disinhibits cholinergic neurons, leading to enhanced acetylcholine release in key brain regions associated with cognition, such as the hippocampus and cortex.
Quantitative Data: Binding Affinity and Selectivity
The affinity and selectivity of this compound for muscarinic receptor subtypes are critical determinants of its pharmacological profile. Radioligand binding assays are employed to quantify these parameters, typically by measuring the displacement of a radiolabeled ligand by increasing concentrations of the unlabeled compound (this compound). The data are often presented as the inhibitory constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 | Reference |
| M2 (human) | 2.78 nM | - | [1] |
| M1 (human) | ~111.2 nM | 40-fold lower | [1] |
| M3 (human) | Data not available | Data not available | |
| M4 (human) | Data not available | Data not available | |
| M5 (human) | Data not available | Data not available |
Note: The Ki for the M1 receptor is estimated based on the reported 40-fold lower affinity compared to the M2 receptor.[1]
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is the competitive antagonism of the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of acetylcholine, this compound prevents this signaling cascade, thereby disinhibiting adenylyl cyclase and maintaining cAMP levels. This ultimately leads to an increase in neuronal excitability and enhanced acetylcholine release.
Diagram: M2 Muscarinic Receptor Signaling Pathway and Antagonism by this compound
Caption: M2 receptor signaling and its antagonism by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay (for Binding Affinity)
This protocol outlines a competitive binding assay to determine the Ki of this compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M2-selective radiolabeled antagonist
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add only cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay (for Functional Antagonism)
This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the human M2 muscarinic receptor
-
M2 receptor agonist (e.g., oxotremorine)
-
Adenylyl cyclase activator (e.g., forskolin)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add the M2 agonist (oxotremorine) to stimulate the M2 receptors.
-
Add forskolin to activate adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
The ability of this compound to reverse the agonist-induced decrease in cAMP levels demonstrates its antagonist activity.
In Vivo Microdialysis (for Acetylcholine Release)
This protocol describes the measurement of acetylcholine release in the brain of a freely moving animal following administration of this compound.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Guide cannula
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine measurement
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or cortex) of the animal under anesthesia.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Express the post-drug acetylcholine levels as a percentage of the baseline levels.
Diagram: In Vivo Microdialysis Experimental Workflow
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the M2 muscarinic receptor in the central nervous system. Its selective antagonism of presynaptic M2 autoreceptors leads to a well-characterized increase in acetylcholine release. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the binding, functional, and physiological properties of this compound and similar compounds. Further research to fully elucidate its selectivity profile across all muscarinic receptor subtypes and its effects on downstream signaling pathways will continue to refine our understanding of its therapeutic potential.
References
The Discovery and Synthesis of SCH 57790: A Selective M2 Muscarinic Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH 57790, chemically identified as 4-cyclohexyl-α-[4-[[4-(methoxyphenyl)sulfinyl]phenyl]-1-piperazineacetonitrile, is a novel and potent selective antagonist of the M2 muscarinic acetylcholine receptor.[1] Its discovery stemmed from extensive structure-activity relationship (SAR) studies of [4-(phenylsulfonyl)phenyl]methylpiperazines aimed at developing therapeutic agents for cognitive disorders such as Alzheimer's disease. By selectively blocking presynaptic M2 autoreceptors, this compound effectively enhances the release of acetylcholine in key brain regions, a mechanism that has demonstrated pro-cognitive effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, a plausible multi-step synthesis, and detailed experimental protocols for the biological characterization of this compound.
Introduction: The Rationale for M2 Receptor Antagonism
The cholinergic system plays a crucial role in cognitive functions, including learning and memory. A well-established hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in acetylcholine (ACh). While acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, have been a mainstay in symptomatic treatment, alternative approaches to augmenting cholinergic neurotransmission have been actively pursued.
Presynaptic M2 muscarinic receptors act as autoreceptors, providing a negative feedback mechanism that inhibits further release of acetylcholine from the nerve terminal.[1] Consequently, blockade of these M2 receptors presents a compelling strategy to increase synaptic ACh levels and enhance cholinergic signaling. The development of selective M2 antagonists is paramount to avoid the side effects associated with non-selective muscarinic receptor blockade. This compound emerged from this research paradigm as a highly selective M2 antagonist with promising cognitive-enhancing properties.[1]
Discovery and Structure-Activity Relationships
This compound was developed by Schering-Plough Research Institute through systematic chemical modifications of a series of [4-(phenylsulfonyl)phenyl]methylpiperazines. The core structure was optimized to achieve high affinity and selectivity for the M2 receptor over other muscarinic receptor subtypes, particularly the M1 receptor, which is involved in different signaling pathways. The final compound, 4-cyclohexyl-α-[4-[[4-(methoxyphenyl)sulfinyl]phenyl]-1-piperazineacetonitrile, demonstrated a high binding affinity for cloned human M2 receptors with a Ki of 2.78 nM and a 40-fold selectivity over M1 receptors.[1]
Proposed Synthesis of this compound
Scheme 1: Proposed Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Experimental Protocols for Proposed Synthesis
Step 1: Synthesis of 4-(methylthio)phenylacetonitrile (2)
To a solution of 4-(methylthio)benzyl chloride (1) in toluene, an aqueous solution of sodium cyanide is added in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The biphasic mixture is stirred vigorously at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(methylthio)phenylacetonitrile (2).
Step 2: Oxidation to 4-(methylsulfinyl)phenylacetonitrile (3)
4-(methylthio)phenylacetonitrile (2) is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-(methylsulfinyl)phenylacetonitrile (3). Careful control of the stoichiometry of m-CPBA is crucial to avoid over-oxidation to the sulfone.[2]
Step 3: α-Halogenation of 4-(methylsulfinyl)phenylacetonitrile (3)
To a solution of 4-(methylsulfinyl)phenylacetonitrile (3) in a non-polar solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide are added. The mixture is refluxed under inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the filtrate is concentrated to give the crude α-bromo-4-(methylsulfinyl)phenylacetonitrile (4), which may be used in the next step without further purification or purified by column chromatography.
Step 4: Synthesis of N-cyclohexylpiperazine (5)
N-cyclohexylpiperazine can be synthesized via reductive amination. Piperazine is reacted with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane. The reaction is stirred at room temperature until completion. The mixture is then quenched, and the product is extracted, dried, and purified.
Step 5: Alkylation of N-cyclohexylpiperazine (5) to yield this compound (6)
N-cyclohexylpiperazine (5) and α-bromo-4-(methylsulfinyl)phenylacetonitrile (4) are dissolved in an aprotic polar solvent such as acetonitrile. A base, for instance, potassium carbonate, is added, and the mixture is stirred at room temperature or slightly elevated temperature to facilitate the nucleophilic substitution. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The crude product, this compound (6), is then purified by column chromatography on silica gel.
Biological Characterization
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments to determine its affinity for muscarinic receptors, its functional antagonism, and its effect on acetylcholine release and cognitive performance.
M2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human M2 muscarinic receptor.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled M2 receptor antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]QNB), and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Scintillation Counting: The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for the M2 receptor binding assay.
Adenylyl Cyclase Inhibition Assay
Objective: To assess the functional antagonist activity of this compound at the M2 receptor.
Methodology:
-
Cell Culture: CHO cells expressing the human M2 receptor are cultured to near confluency.
-
Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Stimulation and Inhibition: The cells are then stimulated with a muscarinic agonist, such as oxotremorine, in the presence of forskolin (an adenylyl cyclase activator) and varying concentrations of this compound.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The ability of this compound to reverse the oxotremorine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (IC₅₀ or Kb).
Caption: M2 receptor-mediated inhibition of adenylyl cyclase.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, cortex, or striatum).
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor to prevent ACh degradation in the dialysate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the oral administration of this compound or vehicle.
-
ACh Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in acetylcholine levels over time are expressed as a percentage of the baseline levels.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | Human M2 | 2.78 nM | CHO | [1] |
| Selectivity | M1/M2 | 40-fold | CHO | [1] |
| Functional Antagonism | M2 | Blocks oxotremorine-induced inhibition of adenylyl cyclase | CHO | [1] |
Table 2: In Vivo Effects on Acetylcholine Release and Cognition
| Experiment | Animal Model | Dose Range (p.o.) | Effect | Brain Regions | Reference |
| Microdialysis | Rat | 0.1 - 10 mg/kg | Dose-related increase in ACh release | Hippocampus, Cortex, Striatum | |
| Passive Avoidance | Rat | 0.003 - 1.0 mg/kg | Increased retention times | - | |
| Passive Avoidance | Mouse | - | Reversed scopolamine-induced deficits | - | |
| Working Memory | Squirrel Monkey | 0.01 - 0.03 mg/kg | Improved performance | - |
Conclusion
This compound is a valuable pharmacological tool for studying the role of M2 muscarinic receptors in the central nervous system. Its high affinity and selectivity for the M2 receptor, coupled with its demonstrated ability to enhance acetylcholine release and improve cognitive performance in preclinical models, underscore the potential of M2 receptor antagonism as a therapeutic strategy for cognitive disorders. The proposed synthesis and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers interested in further exploring the pharmacology and therapeutic potential of this compound and related compounds. Further research, including the elucidation of the definitive synthetic pathway and more extensive preclinical and clinical evaluation, is warranted to fully assess the therapeutic utility of this promising compound. utility of this promising compound.
References
An In-Depth Technical Guide to SCH 57790: A Selective Muscarinic M2 Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH 57790 is a potent and selective antagonist of the muscarinic M2 acetylcholine receptor. Its primary function is to enhance cholinergic neurotransmission in the central nervous system (CNS) by blocking the M2 autoreceptor-mediated negative feedback on acetylcholine (ACh) release. This mechanism of action has been demonstrated to produce cognitive enhancement in a variety of preclinical animal models, suggesting its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. This document provides a comprehensive overview of the available technical data on this compound, including its biochemical properties, in vivo pharmacology, and the experimental methodologies used to elucidate its function.
Core Function and Mechanism of Action
This compound, chemically known as 4-cyclohexyl-α-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile, is a competitive antagonist at the muscarinic M2 receptor.[1] In the CNS, presynaptic M2 receptors act as autoreceptors on cholinergic nerve terminals. Activation of these receptors by acetylcholine in the synaptic cleft initiates a negative feedback loop that inhibits further acetylcholine release.
By selectively blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to a dose-dependent increase in the release of acetylcholine in key brain regions associated with cognition, such as the hippocampus, cortex, and striatum.[1] This elevation in synaptic acetylcholine levels is believed to be the primary mechanism underlying the observed improvements in cognitive performance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | M2 | Human | 2.78 nM | [2] |
| Selectivity | M1 vs M2 | Human | 40-fold lower affinity for M1 | [2] |
| Functional Activity | M2 | N/A | Antagonist | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Experimental Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| In Vivo Microdialysis | Rat | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-related increase in ACh release in hippocampus, cortex, and striatum | [1] |
| Passive Avoidance | Rat (young) | N/A | 0.003 - 1.0 mg/kg | Increased retention times | [1] |
| Scopolamine-Induced Deficit | Mouse | N/A | N/A | Reversal of passive avoidance deficit | [1][3] |
| Working Memory Task | Squirrel Monkey | N/A | 0.01 - 0.03 mg/kg | Improved performance in a fixed-ratio discrimination task | [1] |
N/A: Not available in the reviewed literature.
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited. It is important to note that while these represent standard protocols, the exact, detailed procedures from the original publications on this compound were not fully available.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. A competing, non-radiolabeled compound (in this case, this compound) is added at various concentrations. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay determines the antagonist properties of this compound at M2 receptors.
Principle: M2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated by a muscarinic agonist. The ability of this compound to block this agonist-induced inhibition of adenylyl cyclase is then measured.
General Protocol:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human M2 receptors are cultured.
-
Treatment: The cells are treated with a muscarinic agonist (e.g., oxotremorine) in the presence and absence of varying concentrations of this compound.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.
Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a target brain region. The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate (dialysate) is then analyzed to quantify the neurotransmitter levels.
General Protocol:
-
Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate. Dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered (e.g., orally), and dialysate collection continues.
-
Analysis: The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Passive Avoidance Task
This is a fear-motivated memory task used to assess the effects of drugs on learning and memory.
Principle: The apparatus consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright light and will prefer to enter the dark compartment. During a training trial, the animal receives a mild foot shock upon entering the dark compartment. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an index of memory for the aversive experience.
General Protocol:
-
Acclimation: The animal is allowed to acclimate to the testing room.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Drug Administration: this compound can be administered before or after the training trial to assess its effects on memory acquisition or consolidation, respectively.
-
Retention Test: At a later time point (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory.
Working Memory Operant Task in Squirrel Monkeys
Operant conditioning tasks are used to assess various cognitive functions, including working memory, in non-human primates.
Principle: The monkey is trained to perform a specific task that requires holding information in memory over a short delay period to receive a reward. The specific task mentioned for this compound is a fixed-ratio discrimination task with a titrating delay.
General Protocol:
-
Training: The monkey is trained to discriminate between different stimuli presented on a screen or panel. A correct response is followed by a food or liquid reward.
-
Delayed Response: A delay is introduced between the presentation of the stimulus and the opportunity for the monkey to respond. The length of this delay can be adjusted (titrated) based on the animal's performance.
-
Drug Administration: this compound is administered before the testing session.
-
Testing: The monkey's performance on the task (e.g., accuracy of responses) is measured. An improvement in performance, especially with longer delay intervals, suggests an enhancement of working memory.
Conclusion
This compound is a well-characterized selective muscarinic M2 receptor antagonist with demonstrated efficacy in enhancing cholinergic neurotransmission and improving cognitive function in preclinical models. The data strongly support its mechanism of action as a disinhibitor of acetylcholine release. While the available literature provides a solid foundation for understanding the function of this compound, further studies would be required to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into a clinical setting.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Interactions of SCH 57790: A Technical Guide to its Binding Affinity and Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of SCH 57790, a potent and selective muscarinic M2 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data into a structured format, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's pharmacological characteristics.
This compound has been identified as a high-affinity antagonist for the human muscarinic M2 receptor. Its selectivity for the M2 subtype over the M1 subtype has been quantified, highlighting its potential for targeted therapeutic applications. This guide delves into the specifics of these interactions, providing a valuable resource for those investigating the role of muscarinic receptors in various physiological and pathological processes.
Binding Affinity and Selectivity Profile of this compound
The binding affinity of this compound has been characterized primarily for the human muscarinic M1 and M2 receptors. The data reveals a significant preference for the M2 subtype.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (fold vs. M2) | Reference |
| Muscarinic M1 | ~111.2 nM (Calculated) | 40 | [1] |
| Muscarinic M2 | 2.78 nM | 1 | [1] |
| Muscarinic M3 | Data not available | - | |
| Muscarinic M4 | Data not available | - | |
| Muscarinic M5 | Data not available | - |
Experimental Protocols
The determination of the binding affinity of this compound for muscarinic receptors is typically achieved through radioligand binding assays. The following is a representative protocol based on standard methodologies for this type of experiment.
Radioligand Binding Assay for Muscarinic Receptors
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 or M2 receptor subtypes are cultured in appropriate media until they reach a suitable confluence.
-
The cells are harvested and subjected to homogenization in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The cell membrane preparations are incubated in the presence of a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand, this compound.
-
The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
5. Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the M2 muscarinic receptor, thereby blocking the downstream signaling cascade initiated by agonist binding. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay to determine binding affinity.
References
The Selective M2 Muscarinic Receptor Antagonist SCH 57790: A Technical Guide to its Effects on Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of SCH 57790, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. The primary focus of this document is to elucidate the mechanism by which this compound enhances acetylcholine (ACh) release in the central nervous system, a property that has significant implications for the development of cognitive-enhancing therapeutics.
Core Mechanism of Action
This compound exerts its effects by competitively blocking presynaptic M2 muscarinic autoreceptors on cholinergic neurons.[1] These M2 receptors are G-protein coupled receptors that, when activated by acetylcholine, initiate an intracellular signaling cascade that inhibits further acetylcholine release.[2][3] By antagonizing these receptors, this compound effectively removes this negative feedback inhibition, leading to a sustained increase in the extracellular concentration of acetylcholine in key brain regions associated with cognitive function.
Quantitative Data on Acetylcholine Release
In vivo microdialysis studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in acetylcholine levels in the hippocampus, cortex, and striatum.[4]
| Brain Region | This compound Dose (mg/kg, p.o.) | Mean Increase in Acetylcholine Release (% of Baseline) |
| Hippocampus | 1 | ~150% |
| 3 | ~200% | |
| 10 | ~250% | |
| Cortex | 1 | ~140% |
| 3 | ~180% | |
| 10 | ~220% | |
| Striatum | 1 | ~130% |
| 3 | ~160% | |
| 10 | ~200% |
Note: The quantitative data presented is extrapolated from graphical representations in the cited literature and should be considered an approximation of the reported findings.
Muscarinic Receptor Binding Profile
This compound exhibits high affinity for the human M2 muscarinic receptor, with significantly lower affinity for other muscarinic receptor subtypes, highlighting its selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 |
| M2 | 2.78 nM | - |
| M1 | ~111.2 nM | 40-fold lower affinity |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain
This protocol outlines the key steps for measuring acetylcholine release in the brain of a conscious rat following the administration of this compound.
1. Animal Preparation and Stereotaxic Surgery:
-
Male Sprague-Dawley rats (250-300g) are used for the procedure.
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
The rat is placed in a stereotaxic frame, and the scalp is incised to expose the skull.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., hippocampus, cortex, or striatum) using precise stereotaxic coordinates.
-
The cannula is secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency during the recovery period.
-
Animals are allowed to recover from surgery for a minimum of 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length).
-
The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysis sample.
-
A stabilization period of at least 1-2 hours is allowed for baseline acetylcholine levels to become consistent.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour prior to drug administration.
-
This compound is administered (e.g., orally or intraperitoneally) at the desired doses.
-
Dialysate samples continue to be collected at the same regular intervals for several hours post-administration to monitor changes in acetylcholine levels.
3. Acetylcholine Quantification via HPLC-ECD:
-
Collected dialysate samples are immediately placed on ice or in a refrigerated fraction collector.
-
Acetylcholine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
An aliquot of each sample is injected into the HPLC system.
-
The mobile phase separates acetylcholine and choline on a specialized analytical column.
-
Post-column, an enzymatic reactor containing acetylcholinesterase and choline oxidase converts acetylcholine to hydrogen peroxide.
-
The hydrogen peroxide is then detected by an electrochemical detector.
-
The concentration of acetylcholine in each sample is determined by comparing the peak height or area to a standard curve generated from known concentrations of acetylcholine.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Presynaptic M2 Receptor-Mediated Inhibition of Acetylcholine Release
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor subtype, m2: diverse functional implications of differential synaptic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SCH 57790: A Selective Muscarinic M2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SCH 57790, a novel and selective antagonist of the muscarinic M2 receptor. The information presented herein is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound is a potent and selective antagonist of the presynaptic muscarinic M2 autoreceptors.[1] These receptors are a key component of the negative feedback loop that regulates the release of acetylcholine (ACh) in the central nervous system. By blocking these M2 receptors, this compound inhibits this negative feedback, leading to a subsequent increase in the release of acetylcholine from cholinergic nerve terminals. This enhanced cholinergic transmission is the primary mechanism underlying the cognitive-enhancing effects observed in preclinical models.
Signaling Pathway of M2 Receptor Antagonism
Caption: Mechanism of this compound action at the cholinergic synapse.
In Vitro Pharmacology
The selectivity of this compound for the M2 receptor has been established in in vitro binding assays using cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Binding Affinity (nM) | Selectivity (fold) |
| Muscarinic M2 | 2.78 | - |
| Muscarinic M1 | 111.2 | 40-fold lower than M2 |
Table 1: Receptor Binding Affinity of this compound. Data from studies on cloned human muscarinic receptors expressed in CHO cells.
In Vivo Preclinical Efficacy
The cognitive-enhancing properties of this compound have been demonstrated in a variety of animal models, including rodents and non-human primates.
Acetylcholine Release
In vivo microdialysis studies in rats have shown that oral administration of this compound leads to a dose-dependent increase in acetylcholine release in key brain regions associated with cognition.
| Brain Region | Dose Range (mg/kg, p.o.) | Effect |
| Hippocampus | 0.1 - 10 | Dose-related increase in ACh release |
| Cortex | 0.1 - 10 | Dose-related increase in ACh release |
| Striatum | 0.1 - 10 | Dose-related increase in ACh release |
Table 2: Effect of this compound on Acetylcholine Release in Rats. [1]
Cognitive Enhancement
Passive Avoidance Task:
In a passive avoidance task, a model of fear-aggravated memory, this compound demonstrated significant cognitive-enhancing effects in both rats and mice.
| Animal Model | Treatment | Dose Range (mg/kg) | Outcome |
| Young Rats | Pre- or post-training administration | 0.003 - 1.0 | Increased retention times |
| Mice | Reversal of scopolamine-induced deficits | Not specified | Reversed cognitive deficits |
Table 3: Efficacy of this compound in the Passive Avoidance Task. [1]
Working Memory Task:
In a more complex working memory operant task in squirrel monkeys, this compound was shown to improve performance.
| Animal Model | Task | Dose Range (mg/kg) | Outcome |
| Squirrel Monkeys | Fixed-ratio discrimination with titrating delay | 0.01 - 0.03 | Improved performance |
Table 4: Efficacy of this compound in a Working Memory Task. [1]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The following descriptions are based on standard pharmacological testing procedures.
Generalized Experimental Workflow for Preclinical Cognitive Testing
Caption: Generalized workflow for preclinical cognitive assessment.
In Vivo Microdialysis:
-
Objective: To measure extracellular levels of acetylcholine in specific brain regions.
-
General Procedure:
-
Surgical implantation of a microdialysis probe into the target brain region (e.g., hippocampus, cortex, striatum) of an anesthetized rat.
-
Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals.
-
The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
This compound or vehicle is administered orally, and changes in acetylcholine levels from baseline are monitored over time.
-
Passive Avoidance Task:
-
Objective: To assess long-term memory in rodents.
-
General Procedure:
-
The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
During the training trial, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
In the retention trial, typically 24 hours later, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
A longer latency to enter the dark compartment is indicative of memory of the aversive stimulus.
-
This compound or vehicle is administered either before or after the training trial to assess its effects on memory acquisition and consolidation. To test for reversal of cognitive deficits, a cholinergic antagonist like scopolamine is administered prior to the drug and training.
-
Working Memory Operant Task (Squirrel Monkeys):
-
Objective: To evaluate working memory in non-human primates.
-
General Procedure:
-
Monkeys are trained to perform a delayed matching-to-sample or a similar operant task that requires them to remember a stimulus over a delay period.
-
The task used for this compound was a fixed-ratio discrimination with a titrating delay, where the duration of the delay is adjusted based on the animal's performance.
-
Correct responses are rewarded (e.g., with a food pellet).
-
This compound or vehicle is administered, and its effect on the accuracy of responses at different delay intervals is measured.
-
Toxicology and Pharmacokinetics
Detailed preclinical toxicology and pharmacokinetic data for this compound are not available in the public scientific literature. Standard preclinical safety and pharmacokinetic profiling would be necessary to further characterize the drug's properties for any potential clinical development.
Conclusion
The preclinical data for this compound strongly support its profile as a selective muscarinic M2 receptor antagonist with the potential for cognitive enhancement. Its ability to increase acetylcholine release in key brain regions translates to improved performance in a range of memory and working memory tasks in multiple species. Further investigation into its pharmacokinetic and toxicological profile would be required for a complete preclinical assessment.
References
SCH 57790: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 57790 is a potent and selective muscarinic M2 receptor antagonist that has demonstrated significant potential in preclinical models of cognitive enhancement. By blocking the M2 autoreceptors, this compound effectively increases the release of acetylcholine (ACh) in key brain regions associated with learning and memory. This technical guide provides a comprehensive overview of the core preclinical data, experimental protocols, and underlying mechanisms of action for this compound, intended to serve as a resource for researchers in the field of cognitive neuroscience and drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate study replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Core Pharmacological and Cognitive Data
The following tables summarize the key quantitative findings from preclinical studies of this compound, demonstrating its pharmacological profile and efficacy in cognitive models.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (nM) | Selectivity vs. M1 | Source |
| Muscarinic M2 | 2.78 | 40-fold higher for M2 | [1] |
| Muscarinic M1 | ~111.2 | - | [1] |
Table 2: In Vivo Effects on Acetylcholine Release
| Species | Brain Region | Dosage (p.o.) | Effect | Source |
| Rat | Hippocampus, Cortex, Striatum | 0.1-10 mg/kg | Dose-related increase in ACh release | [2] |
Table 3: Efficacy in Preclinical Cognitive Models
| Model | Species | Dosage | Key Finding | Source |
| Passive Avoidance | Young Rats | 0.003-1.0 mg/kg | Increased retention times | [2] |
| Scopolamine-Induced Deficit (Passive Avoidance) | Mice | Not specified | Reversal of cognitive deficits | [2] |
| Working Memory (Operant Task) | Squirrel Monkeys | 0.01-0.03 mg/kg | Improved performance | [2] |
Mechanism of Action: M2 Receptor Antagonism
This compound exerts its pro-cognitive effects by acting as a selective antagonist at the muscarinic M2 receptor.[1][2] In the central nervous system, M2 receptors are predominantly located on presynaptic cholinergic nerve terminals, where they function as autoreceptors. Activation of these autoreceptors by acetylcholine normally inhibits further ACh release, creating a negative feedback loop. By blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to an increase in the synaptic concentration of acetylcholine.[1][3] This enhanced cholinergic transmission is believed to underlie the observed improvements in cognitive performance.[2]
Signaling Pathway of M2 Receptor Antagonism by this compound
Caption: Mechanism of this compound Action.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Microdialysis for Acetylcholine Release
This protocol is designed to measure extracellular acetylcholine levels in the brain of freely moving rats.
Workflow Diagram: In Vivo Microdialysis
Caption: In Vivo Microdialysis Experimental Workflow.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats.
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the target brain region (e.g., hippocampus, cortex, or striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow for a post-operative recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of ACh levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).
-
Continue to collect dialysate samples at the same intervals for a specified period post-administration.
-
-
Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Express the results as a percentage change from the baseline ACh levels.
-
Passive Avoidance Task
This task assesses long-term memory in rodents based on their innate aversion to bright areas and preference for dark areas.
Workflow Diagram: Passive Avoidance Task
Caption: Passive Avoidance Experimental Workflow.
Methodology:
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.
-
Training (Acquisition Trial):
-
Place the mouse or rat in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
-
Drug Administration:
-
Administer this compound or a vehicle control at specified doses (e.g., 0.003-1.0 mg/kg).
-
For testing effects on memory acquisition, administer the drug before the training trial.
-
For testing effects on memory consolidation, administer the drug immediately after the training trial.
-
In the scopolamine-induced deficit model, administer scopolamine prior to the training trial to induce a cognitive deficit, and administer this compound prior to scopolamine.
-
-
Retention Trial:
-
After a set retention interval (e.g., 24 or 48 hours), place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience.
-
Working Memory Operant Task in Squirrel Monkeys
This task evaluates working memory by requiring the monkey to remember a stimulus over a delay period. The specific task cited is a fixed-ratio discrimination with a titrating delay.
Methodology:
-
Subjects: Squirrel monkeys trained to perform operant tasks for a food reward.
-
Apparatus: An operant chamber equipped with response levers and a system for delivering food rewards.
-
Task Procedure (Fixed-Ratio Discrimination with Titrating Delay):
-
A trial begins with the presentation of a sample stimulus.
-
The monkey must make a specific number of responses on a lever (fixed-ratio) to demonstrate it has attended to the stimulus.
-
A delay period follows, during which the stimulus is absent.
-
After the delay, two or more choice stimuli are presented.
-
The monkey must select the correct stimulus that matches the sample to receive a reward.
-
The duration of the delay is "titrated," meaning it is increased after a certain number of correct responses and decreased after incorrect responses, to determine the maximum delay the monkey can tolerate while maintaining a certain level of accuracy.
-
-
Drug Administration and Testing:
-
Administer this compound (e.g., 0.01-0.03 mg/kg) or a vehicle control before the testing session.
-
Measure the effects of the drug on the monkey's accuracy, particularly at longer delay intervals, and on the maximum delay achieved.
-
Conclusion
The preclinical data for this compound strongly support its potential as a cognitive-enhancing agent. Its selective M2 receptor antagonism leads to increased acetylcholine release in brain regions crucial for cognitive function. This mechanism of action translates to improved performance in a range of preclinical models, including those assessing learning, memory, and working memory. The detailed protocols provided in this guide offer a foundation for further research into this compound and other M2 receptor antagonists as a therapeutic strategy for cognitive disorders. Further investigation is warranted to fully elucidate the therapeutic window and long-term effects of this compound.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 57790: A Technical Guide on its Role in Preclinical Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1][2] Its complex pathology involves multiple factors, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][4] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, which leads to a significant reduction in the neurotransmitter acetylcholine (ACh) in brain regions critical for learning and memory, such as the cortex and hippocampus.[3] This observation forms the basis of the "cholinergic hypothesis of AD," which posits that restoring cholinergic function can alleviate some of the cognitive symptoms of the disease.[3]
Current first-line treatments for AD, such as acetylcholinesterase (AChE) inhibitors like donepezil, aim to increase the synaptic levels of ACh by preventing its breakdown.[3][5] An alternative, yet complementary, strategy is to enhance the release of ACh from the remaining presynaptic neurons. SCH 57790, a novel and selective antagonist of the muscarinic M2 receptor, has been investigated for this purpose.[6] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound in the context of Alzheimer's disease models.
Core Mechanism of Action: M2 Receptor Antagonism
This compound exerts its pro-cognitive effects by selectively blocking the muscarinic M2 acetylcholine receptor (M2R).[5][6] In the central nervous system, M2 receptors function predominantly as presynaptic autoreceptors on cholinergic neurons.[7] When activated by acetylcholine in the synapse, these receptors initiate a negative feedback loop that inhibits further ACh release.
By acting as an antagonist, this compound blocks this inhibitory feedback mechanism. This disinhibition leads to a sustained increase in the release of acetylcholine into the synaptic cleft, thereby enhancing cholinergic neurotransmission in key brain areas.[3][6] This targeted approach is believed to offer a viable therapeutic strategy for enhancing cognitive performance, similar to the effects observed with clinically used cholinesterase inhibitors.[6]
Quantitative Data from Preclinical Studies
Preclinical evaluations in various animal models have demonstrated the efficacy of this compound in enhancing cholinergic activity and improving cognitive function. The key quantitative findings are summarized below.
Table 1: Effect of this compound on Acetylcholine Release in Rats
This table summarizes the dose-dependent effect of orally administered this compound on acetylcholine levels as measured by in vivo microdialysis.
| Brain Region | Dose Range (mg/kg, p.o.) | Outcome | Reference |
| Hippocampus | 0.1 - 10 | Dose-related increase in ACh release | [6] |
| Cortex | 0.1 - 10 | Dose-related increase in ACh release | [6] |
| Striatum | 0.1 - 10 | Dose-related increase in ACh release | [6] |
Table 2: Effect of this compound on Cognitive Performance in Animal Models
This table outlines the results from behavioral studies designed to assess the impact of this compound on learning and memory.
| Animal Model | Task | Dose Range (mg/kg) | Key Finding | Reference |
| Young Rats | Passive Avoidance | 0.003 - 1.0 | Increased retention times (administered pre- or post-training) | [6] |
| Mice | Passive Avoidance (Scopolamine-induced deficit) | Not specified | Reversed scopolamine-induced cognitive deficits | [6] |
| Squirrel Monkeys | Working Memory (Fixed-ratio discrimination with titrating delay) | 0.01 - 0.03 | Improved performance in the working memory task | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the evaluation of this compound.
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., hippocampus or cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days post-surgery.
-
Microdialysis Probe: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an acetylcholinesterase inhibitor to prevent ACh degradation.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses.
-
Analysis: Acetylcholine concentration in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). Results are typically expressed as a percentage of the baseline ACh level.
Passive Avoidance Task
This fear-motivated test is used to assess learning and memory in rodents.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): A mouse or rat is placed in the light compartment. Due to their natural aversion to light, the animal will typically enter the dark compartment. Upon entering, the door is closed, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor. The animal is then returned to its home cage.
-
Drug Administration: this compound or a vehicle control is administered at various times relative to the training trial (e.g., 30 minutes before or immediately after) to assess its effect on memory acquisition or consolidation.
-
Retention Test: 24 to 48 hours after training, the animal is placed back into the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). A longer latency is interpreted as better memory of the aversive experience.
-
Scopolamine-Induced Deficit Model: To model cholinergic dysfunction, the non-selective muscarinic antagonist scopolamine is administered prior to training to impair performance. This compound is then co-administered to determine if it can reverse this deficit.
Working Memory Operant Task in Squirrel Monkeys
This protocol assesses working memory in nonhuman primates using a sophisticated behavioral task.
-
Apparatus: An operant conditioning chamber equipped with response levers, stimulus lights, and a reward delivery system (e.g., for food pellets or a preferred liquid).
-
Task: A fixed-ratio discrimination task with a titrating delay is often used.
-
Sample Phase: A stimulus (e.g., a specific light pattern) is presented. The monkey must make a set number of responses on a lever (the fixed ratio) to complete this phase.
-
Delay Phase: A variable delay period is introduced where no stimulus is present. The monkey must remember the initial stimulus.
-
Choice Phase: Two or more stimuli are presented, and the monkey must select the one that matches the sample stimulus to receive a reward.
-
-
Titrating Delay: The duration of the delay is adjusted based on the monkey's performance. Correct responses increase the delay, while incorrect responses decrease it, allowing for a precise measurement of the animal's working memory capacity.
-
Drug Administration: this compound is administered (e.g., orally) before the test session, and its effect on the maximum delay the animal can tolerate is measured.
Conclusion and Future Directions
The preclinical data for this compound provide strong support for the therapeutic potential of M2 receptor antagonists in treating cognitive deficits associated with cholinergic dysfunction.[6][7] Studies consistently show that this compound effectively increases acetylcholine release in brain regions vital for cognition and improves performance in a variety of learning and memory tasks across different species.[6] The qualitative similarity of its effects to the AChE inhibitor donepezil further validates the blockade of M2 receptors as a viable approach for cognitive enhancement.[6]
While this compound demonstrated promising preclinical activity, the development of muscarinic receptor ligands has evolved, with a focus on achieving higher selectivity to minimize potential side effects.[5] Newer compounds, such as SCH-217443, have been developed with improved potency and selectivity for the M2 receptor.[5] The research on this compound has been instrumental in validating the M2 receptor as a therapeutic target and has paved the way for the development of next-generation compounds for Alzheimer's disease and other cognitive disorders.
References
- 1. Alzheimer's disease and age-related memory decline (preclinical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. Muscarinic agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of SCH 57790 In Vivo: A Technical Guide
Disclaimer: As of late 2025, detailed quantitative in vivo pharmacokinetic data for SCH 57790, such as Cmax, Tmax, AUC, and half-life, is not publicly available in peer-reviewed literature. This compound was a promising preclinical candidate, and such data may exist in proprietary industry reports. This guide summarizes the available information on its in vivo effects and provides illustrative experimental protocols and data representations typical for a compound at its stage of development.
Introduction
This compound is a potent and selective antagonist of the muscarinic M2 receptor.[1][2] Developed for its potential cognitive-enhancing effects, it operates by blocking the presynaptic M2 autoreceptors on cholinergic neurons. This action inhibits the negative feedback loop on acetylcholine (ACh) release, leading to increased concentrations of ACh in the synapse.[1][3] The primary therapeutic target for such a mechanism is Alzheimer's disease and other cognitive disorders characterized by cholinergic deficits.[1] In vivo studies have demonstrated that this compound can increase ACh release in key brain regions and improve cognitive performance in animal models.[3]
In Vivo Pharmacodynamic Studies
While specific pharmacokinetic parameters are not available, in vivo studies have provided insights into the administration and effective dose ranges of this compound in animal models.
Key In Vivo Findings:
-
Increased Acetylcholine Release: Oral administration of this compound at doses of 0.1-10 mg/kg resulted in a dose-dependent increase in acetylcholine release in the hippocampus, cortex, and striatum of rats, as measured by in vivo microdialysis.[3]
-
Cognitive Enhancement in Rodents: In passive avoidance tasks in young rats, this compound increased retention times at doses ranging from 0.003 to 1.0 mg/kg. It also reversed scopolamine-induced cognitive deficits in mice.[3]
-
Efficacy in Non-Human Primates: In squirrel monkeys, this compound improved performance in a working memory task at doses of 0.01-0.03 mg/kg.[3]
These studies indicate that this compound is orally bioavailable and crosses the blood-brain barrier to exert its effects in the central nervous system.
Illustrative Pharmacokinetic Data
The following table represents a hypothetical, yet typical, pharmacokinetic profile for a preclinical CNS drug candidate like this compound in rats. This data is for illustrative purposes only and is not based on published results for this compound.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.1 | 1.5 |
| AUC0-t (ng·h/mL) | 1200 | 3500 |
| AUC0-inf (ng·h/mL) | 1250 | 3650 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 29.2 |
| Clearance (mL/min/kg) | 13.3 | N/A |
| Volume of Distribution (L/kg) | 3.2 | N/A |
Experimental Protocols
Below are detailed, representative protocols for conducting an in vivo pharmacokinetic study and an in vivo microdialysis study for a compound like this compound in a rodent model.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the steps for determining the key pharmacokinetic parameters of a test compound after intravenous and oral administration in rats.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Catheter Implantation (for IV group): Surgically implant a catheter into the jugular vein of the rats assigned to the intravenous dosing group. Allow for a recovery period of 2-3 days.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound via the jugular vein catheter at a dose of 1 mg/kg.
-
Oral (PO) Group: Administer the test compound by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Microdialysis Protocol
This protocol describes the procedure for measuring the extracellular levels of a neurotransmitter, such as acetylcholine, in a specific brain region of a freely moving rat following the administration of a test compound.
Objective: To measure the effect of a test compound on acetylcholine levels in the rat hippocampus.
Materials:
-
Test compound (e.g., this compound)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Ringer's solution (artificial cerebrospinal fluid)
-
Syringe pump
-
Fraction collector
-
Analytical equipment (e.g., HPLC with electrochemical detection)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the hippocampus.
-
Recovery: Allow the animal to recover for at least 24-48 hours.
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
-
Baseline Collection: Collect several baseline samples to establish a stable acetylcholine level.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg, i.p. or p.o.).
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the change in acetylcholine levels.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a validated analytical method.
-
Data Analysis: Express the post-dose acetylcholine levels as a percentage of the baseline levels.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an M2 receptor antagonist.
Experimental Workflow for In Vivo Pharmacokinetics
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the functional role of the CHRM2 gene in human cognition: results from a dense genotyping and brain expression study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SCH 57790 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of SCH 57790, a selective antagonist of the M2 muscarinic acetylcholine receptor. The following protocols and data are intended to facilitate research into the pharmacological and functional properties of this compound.
Introduction
This compound is a novel and selective antagonist for the M2 muscarinic acetylcholine receptor. It exhibits high affinity for the M2 receptor, with significantly lower affinity for other muscarinic receptor subtypes, making it a valuable tool for studying M2 receptor pharmacology and physiology. In vitro studies have demonstrated its ability to competitively block the binding of agonists and inhibit the intracellular signaling cascades initiated by M2 receptor activation.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of this compound for the human M2 and M1 muscarinic receptors.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Key Parameter | Value (nM) | Reference |
| Human M2 | This compound | Radioligand Binding | CHO | Affinity (Ki) | 2.78 | [cite: ] |
| Human M1 | This compound | Radioligand Binding | CHO | Affinity (Ki) | ~111.2 | [cite: ] |
Note: The affinity for the M1 receptor was calculated based on the reported 40-fold lower affinity compared to the M2 receptor.
Experimental Protocols
M2 Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the M2 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]NMS), from the receptor.
Materials:
-
CHO cells stably expressing the human M2 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Radioligand: [3H]NMS (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Atropine (1 µM)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Cell Culture: Culture CHO-M2 cells to ~80-90% confluency.
-
Membrane Preparation:
-
Wash the cell monolayer with ice-cold PBS.
-
Scrape the cells into ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 1 µM Atropine (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]NMS at a final concentration equal to its Kd (typically ~1 nM).
-
100 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold Assay Buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This protocol describes a functional assay to evaluate the antagonist activity of this compound at the M2 receptor by measuring its ability to block agonist-induced inhibition of adenylyl cyclase, which results in a change in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO cells stably expressing the human M2 muscarinic receptor
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
M2 receptor agonist: Oxotremorine M
-
Adenylyl cyclase activator: Forskolin
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based)
-
Lysis buffer (provided with the cAMP kit)
Protocol:
-
Cell Culture: Seed CHO-M2 cells in a 96-well plate at a density of 20,000-40,000 cells per well and culture for 24-48 hours.
-
Assay Procedure:
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Add 50 µL of various concentrations of this compound in Stimulation Buffer to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution containing the M2 agonist (Oxotremorine M at a concentration that gives ~80% of its maximal effect, e.g., EC80) and Forskolin (a concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) in Stimulation Buffer.
-
Add 50 µL of the agonist/forskolin solution to the wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation buffer.
-
Add lysis buffer to each well as per the cAMP assay kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis.
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor and the mechanism of action of this compound.
Caption: M2 receptor signaling and this compound's mechanism.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the general workflow for the in vitro characterization of this compound.
Caption: Workflow for characterizing this compound in vitro.
Dissolving SCH 57790 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a potent and selective antagonist of the muscarinic M2 acetylcholine receptor. Its utility in research is significant for investigating the role of M2 receptors in various physiological and pathological processes. Proper dissolution and application of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the dissolution and use of this compound in cell culture experiments, based on established laboratory practices for similar compounds.
Data Presentation
The following tables summarize key quantitative data for the preparation and application of this compound in cell culture.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution provides a convenient concentration for serial dilutions. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to maintain a low final concentration in the cell culture medium. |
Table 2: Example Dilution Series for Cell-Based Assays
| Desired Final Concentration (nM) | Volume of 10 mM Stock (µL) to add to 10 mL of medium for an intermediate stock | Volume of Intermediate Stock (µL) to add to 1 mL of final cell culture medium | Final DMSO Concentration (%) |
| 1 | 1 | 10 | 0.0001% |
| 10 | 1 | 100 | 0.001% |
| 100 | 10 | 100 | 0.01% |
| 1000 (1 µM) | 100 | 100 | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 478.67 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 478.67 g/mol * 1 mL = 0.0047867 g = 4.79 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 4.79 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile-filtered DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that no solid particles remain. If necessary, gently warm the solution at 37°C for a few minutes.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Application of this compound in a Cell-Based Assay (Example: CHO cells expressing M2 receptors)
This protocol provides a general workflow for treating adherent cells in a 96-well plate format.
Materials:
-
CHO cells stably expressing the muscarinic M2 receptor
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
M2 receptor agonist (e.g., carbachol)
-
Assay buffer (e.g., HBSS)
-
Reagents for the specific assay readout (e.g., cAMP assay kit, calcium flux dye)
Procedure:
-
Cell Seeding:
-
Seed the CHO-M2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Typically, 10,000 to 20,000 cells per well in 100 µL of complete culture medium is a good starting point.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution in serum-free medium or assay buffer.
-
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5%. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Compound Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed sterile PBS.
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells. The volume will depend on the specific assay, but a typical volume is 50-100 µL.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Following the pre-incubation with the antagonist, add the M2 receptor agonist (e.g., carbachol) to the wells at a concentration known to elicit a response (e.g., the EC₅₀ or EC₈₀ concentration).
-
Include control wells with agonist alone and vehicle alone.
-
-
Assay Readout:
-
Incubate for the appropriate time for the specific assay being performed (this can range from minutes for calcium flux to hours for cAMP accumulation).
-
Measure the cellular response using the chosen assay method (e.g., fluorescence plate reader, luminometer).
-
-
Data Analysis:
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response. This can be used to calculate parameters such as the IC₅₀ of this compound.
-
Mandatory Visualizations
Signaling Pathway of M2 Muscarinic Receptor Antagonism
Caption: M2 muscarinic receptor antagonism by this compound.
Experimental Workflow for Dissolving and Using this compound
Caption: Workflow for preparing and using this compound in cell culture.
Application Notes and Protocols for Administering SCH 57790 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a potent and selective antagonist of the muscarinic M2 receptor.[1][2][3] In preclinical research, it has demonstrated efficacy in enhancing cognitive performance, making it a valuable tool for studying cholinergic systems and developing potential therapeutics for cognitive deficits.[1][4] Evidence suggests that by blocking presynaptic M2 autoreceptors, this compound increases the release of acetylcholine (ACh) in key brain regions associated with learning and memory, such as the hippocampus and cortex.[1][5][6] These application notes provide detailed protocols for administering this compound in common behavioral paradigms used to assess cognitive enhancement.
Mechanism of Action
This compound exerts its effects by competitively blocking the M2 subtype of muscarinic acetylcholine receptors.[4][6] These receptors are often located presynaptically on cholinergic neurons and function as autoreceptors, providing negative feedback to inhibit further acetylcholine release.[5] By antagonizing these receptors, this compound disinhibits the neuron, leading to a dose-dependent increase in ACh release in the central nervous system.[1] This elevated synaptic ACh level enhances cholinergic neurotransmission, which is hypothesized to be the primary mechanism for its pro-cognitive effects. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5]
Caption: Mechanism of this compound Action.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from key behavioral studies involving this compound.
Table 1: Effects of this compound on Acetylcholine Release
| Animal Model | Brain Region | Dosage (p.o.) | Observed Effect | Citation |
|---|
| Rat | Hippocampus, Cortex, Striatum | 0.1 - 10 mg/kg | Dose-related increase in acetylcholine release |[1] |
Table 2: Effects of this compound in Cognitive Behavioral Assays | Animal Model | Behavioral Assay | Dosage | Route | Observed Effect | Citation | | :--- | :--- | :--- | :--- | :--- | | Young Rat | Passive Avoidance | 0.003 - 1.0 mg/kg | Increased retention times |[1] | | Mouse | Passive Avoidance (Scopolamine-induced deficit) | Not specified | Not specified | Reversal of scopolamine-induced deficits |[1][2][3] | | Squirrel Monkey | Working Memory (Operant Task) | 0.01 - 0.03 mg/kg | Improved performance |[1] |
Table 3: Safety and Toxicology Data
| Animal Model | Maximum Tolerated Dose | Observed Effect | Citation |
|---|
| Mouse | 100 mg/kg | No significant toxicity |[2][3] |
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Amnesia in the Passive Avoidance Task (Mouse Model)
This protocol is designed to assess the ability of this compound to reverse memory deficits induced by the non-selective muscarinic antagonist, scopolamine.
1. Materials and Apparatus
-
This compound
-
Scopolamine Hydrobromide
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Passive Avoidance Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Male NMRI mice (or other standard strain)
2. Drug Preparation and Administration
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Doses are typically administered orally (p.o.) via gavage.
-
Scopolamine Formulation: Dissolve scopolamine hydrobromide in sterile saline (0.9% NaCl). Doses are typically administered intraperitoneally (i.p.). A common dose to induce amnesia is 0.3-3.0 mg/kg.[7]
-
Administration Timing:
-
Administer this compound (e.g., 0.1 - 10 mg/kg, p.o.) 60 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.
-
Control groups should receive the respective vehicles at the same time points.
-
3. Experimental Procedure
-
Acclimation (Day 1): Place each mouse in the light compartment of the apparatus for 5 minutes with the guillotine door closed to allow for habituation to the environment.
-
Training/Acquisition (Day 2):
-
Place the mouse in the light compartment.
-
After 30 seconds, the guillotine door opens automatically.
-
When the mouse enters the dark compartment with all four paws, the door closes.
-
A mild, inescapable footshock (e.g., 0.3-0.5 mA for 2 seconds) is delivered through the grid floor.
-
Measure the initial latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Retention Test (Day 3 - 24 hours after training):
-
Place the mouse back into the light compartment.
-
After 30 seconds, the guillotine door opens.
-
Record the step-through latency (the time it takes for the mouse to enter the dark compartment). No footshock is delivered during the retention test.
-
A maximum cut-off time (e.g., 300 or 600 seconds) is typically set.[7] A longer latency is indicative of better memory retention.
-
Caption: Experimental workflow for the passive avoidance test.
Protocol 2: Working Memory Assessment in an Operant Task (Squirrel Monkey Model)
This protocol describes a working memory task for squirrel monkeys, as referenced in the literature for this compound.[1]
1. Materials and Apparatus
-
This compound
-
Vehicle (e.g., sweetened solution or fruit)
-
Operant Conditioning Chamber: Equipped with response levers or touch screens, stimulus lights, and a reward delivery system (e.g., for delivering banana-flavored pellets or juice).
-
Adult squirrel monkeys, trained on the task.
2. Drug Preparation and Administration
-
This compound Formulation: The drug can be dissolved or suspended in a palatable vehicle and administered orally (p.o.). Doses of 0.01-0.03 mg/kg have been shown to be effective.[1]
-
Administration Timing: Administer this compound approximately 60-90 minutes before the start of the behavioral session.
3. Experimental Procedure: Fixed-Ratio Discrimination with Titrating Delay
-
Task Principle: This task assesses working memory by requiring the animal to remember a stimulus (e.g., the location of a lit key) over a variable delay period. The "titrating delay" means the delay duration is adjusted based on the animal's performance, making the task progressively more difficult.
-
Training (pre-drug): Monkeys must be trained to a stable baseline performance before drug testing begins.
-
Trial Structure:
-
Sample Phase: A stimulus (e.g., one of two response keys is illuminated) is presented. The monkey must make a response to this "sample" stimulus (e.g., press the lit key), often for a fixed number of times (a fixed-ratio schedule, e.g., FR-10).
-
Delay Phase: After the sample response is completed, a delay period begins where the stimulus is removed. The duration of this delay is the key variable for testing working memory.
-
Choice Phase: After the delay, both response keys are presented (e.g., illuminated with the same color). The monkey must press the key that matches the original sample stimulus to receive a reward. An incorrect choice results in a time-out period with no reward.
-
-
Titrating Delay Mechanism:
-
If the monkey makes a correct choice, the delay for the next trial is increased (e.g., by 1-2 seconds).
-
If the monkey makes an incorrect choice, the delay for the next trial is decreased (e.g., by 1-2 seconds).
-
-
Data Collection: The primary endpoint is the average maximum delay the monkey can successfully overcome. An improvement in performance is indicated by the animal achieving and maintaining longer delay intervals after drug administration compared to vehicle control sessions.
Caption: Logical workflow of the titrating delay working memory task.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 6. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH 57790 in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of SCH 57790, a selective muscarinic M2 receptor antagonist, in primary neuron cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of M2 receptor blockade on neuronal signaling and viability.
Introduction
This compound is a potent and selective antagonist of the muscarinic acetylcholine M2 receptor.[1] In the central nervous system, M2 receptors are predominantly Gαi/o-coupled receptors. Their activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced Protein Kinase A (PKA) activity.
By antagonizing the M2 receptor, this compound is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of the PKA signaling pathway. This pathway is crucial for various neuronal functions, including synaptic plasticity, gene expression, and cell survival. These application notes provide a theoretical framework and practical protocols for investigating these effects in primary neuron cultures.
Mechanism of Action of this compound in Neurons
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. In primary neurons, the binding of acetylcholine to M2 receptors activates an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP. As an antagonist, this compound blocks this interaction, leading to a de-repression of adenylyl cyclase, increased cAMP production, and activation of downstream effectors such as PKA and the transcription factor cAMP response element-binding protein (CREB).
Quantitative Data Summary
As of the latest literature review, no specific quantitative data for the use of this compound in primary neuron cultures has been published. However, based on its reported binding affinity in a cell line expressing human M2 receptors, a starting concentration range can be proposed for in vitro studies.
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Ki) | 2.78 nM | CHO cells expressing human M2 receptors | [1] |
| Proposed In Vitro Working Concentration | 1 nM - 1 µM | Primary Neurons | Hypothetical |
| Vehicle | DMSO | - | Recommended |
Note: The proposed working concentration is a hypothetical range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary neuron culture system and experimental endpoint.
Experimental Protocols
The following are detailed protocols for the culture of primary cortical neurons and subsequent assays to evaluate the effects of this compound.
Primary Cortical Neuron Culture from Rat Embryos (E18)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 rat brains.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
HBSS (Hank's Balanced Salt Solution)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Protocol:
-
Coat Culture Vessels:
-
Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash three times with sterile, deionized water and allow to dry completely.
-
(Optional) Coat with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating cells.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube and mince the tissue.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 50 µL of DNase I (1 mg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add 5 mL of Neurobasal medium containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating:
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell density and viability using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the coated culture vessels.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete culture medium.
-
Continue to replace half of the medium every 3-4 days. Neurons are typically ready for experimental use between 7 and 14 days in vitro (DIV).
-
Treatment of Primary Neurons with this compound
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Primary neuron cultures (DIV 7-14)
-
Complete culture medium
Protocol:
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove half of the medium from each well of the cultured neurons.
-
Add the prepared working solutions of this compound or vehicle control to the corresponding wells.
-
Incubate for the desired time period (e.g., 30 minutes for signaling studies, 24-48 hours for viability assays).
-
Intracellular cAMP Measurement (ELISA)
This protocol describes the measurement of intracellular cAMP levels using a competitive ELISA kit.
Materials:
-
Primary neuron cultures treated with this compound
-
cAMP ELISA kit
-
0.1 M HCl
-
Cell lysis buffer (provided in the kit or a compatible alternative)
-
Microplate reader
Protocol:
-
Cell Lysis:
-
After treatment, aspirate the culture medium.
-
Add 100 µL of 0.1 M HCl to each well and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells and inhibit phosphodiesterase activity.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the cAMP ELISA kit. This typically involves:
-
Centrifuging the cell lysates to pellet debris.
-
Adding standards and samples to the antibody-coated microplate.
-
Adding the HRP-conjugated cAMP.
-
Incubating, washing, and adding the substrate.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample.
-
PKA Activity Assay
This protocol outlines the measurement of PKA activity from neuronal cell lysates using a colorimetric kinase activity kit.
Materials:
-
Primary neuron cultures treated with this compound
-
PKA activity assay kit
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microplate reader
Protocol:
-
Prepare Cell Lysates:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Kinase Assay:
-
Follow the instructions provided with the PKA activity assay kit. The general steps include:
-
Adding the cell lysate to wells pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating to allow for phosphorylation of the substrate.
-
Detecting the phosphorylated substrate using a specific antibody and a secondary HRP-conjugated antibody.
-
Adding a colorimetric substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
The absorbance is directly proportional to the PKA activity in the sample.
-
Normalize the PKA activity to the amount of protein in each lysate.
-
Neuronal Viability Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of the neurons.
Materials:
-
Primary neuron cultures treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
MTT Incubation:
-
After the desired treatment period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well of a 96-well plate (for a final volume of 100 µL).
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Immunocytochemistry for Phosphorylated CREB (pCREB)
This protocol allows for the visualization and quantification of CREB phosphorylation, a downstream target of PKA.
Materials:
-
Primary neuron cultures on coverslips treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody against pCREB (Ser133)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding with 5% normal goat serum for 1 hour at room temperature.
-
Incubate with the primary anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of pCREB in the nucleus of the neurons.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Microdialysis of Acetylcholine Following SCH 57790 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a selective antagonist of the muscarinic M2 receptor that has been shown to increase the release of acetylcholine (ACh) in key brain regions associated with cognition, such as the hippocampus, cortex, and striatum.[1] This compound holds potential for the development of therapeutics aimed at enhancing cognitive function. In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular fluid of awake, freely moving animals, providing valuable insights into the neurochemical effects of novel compounds.
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on acetylcholine release in the rat brain.
Mechanism of Action
Acetylcholine release in the central nervous system is modulated by a negative feedback loop involving presynaptic M2 autoreceptors.[2][3] When acetylcholine is released into the synaptic cleft, it can bind to these M2 receptors on the presynaptic terminal, which in turn inhibits further acetylcholine release. This compound, as a selective M2 receptor antagonist, blocks this inhibitory feedback mechanism. This disinhibition leads to an increase in the firing rate of cholinergic neurons and a subsequent enhancement of acetylcholine release.
Data Presentation
The following tables present representative quantitative data on the effect of M2 receptor antagonists on acetylcholine release as measured by in vivo microdialysis. While specific data for this compound from a comprehensive study was not available, the following examples from studies on other M2 antagonists illustrate the expected outcomes.
Table 1: Effect of this compound on Acetylcholine Release in Rat Brain
| Brain Region | This compound Dose (mg/kg, p.o.) | Mean Baseline ACh (nM) (± SEM) | Peak Percentage Increase in ACh Release (± SEM) |
| Hippocampus | 0.1 | Data not available | Data not available |
| 1 | Data not available | Data not available | |
| 10 | Data not available | Data not available | |
| Cortex | 0.1 | Data not available | Data not available |
| 1 | Data not available | Data not available | |
| 10 | Data not available | Data not available | |
| Striatum | 0.1 | Data not available | Data not available |
| 1 | Data not available | Data not available | |
| 10 | Data not available | Data not available |
Note: Specific quantitative data from the primary literature on this compound (Carey et al., 2001) was not accessible for this table. The dose-related increases were reported, but the exact percentages were not available in the abstract.
Table 2: Representative In Vivo Microdialysis Parameters for Acetylcholine Measurement
| Parameter | Value |
| Animal Model | Male Sprague-Dawley Rat (250-300g) |
| Microdialysis Probe | Concentric, 2-4 mm membrane length |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4 |
| AChE Inhibitor in aCSF | 0.1 µM Neostigmine Bromide |
| Flow Rate | 1.0 - 2.0 µL/min |
| Sample Collection Interval | 20 minutes |
| Baseline Collection | 3-4 consecutive samples with <10% variation |
| This compound Administration | Oral gavage (p.o.) |
| Post-administration Sampling | Continuous for at least 3 hours |
Experimental Protocols
I. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum) at the appropriate stereotaxic coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the microdialysis probe, which has been pre-flushed with artificial cerebrospinal fluid (aCSF), into the guide cannula.
-
Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF containing an acetylcholinesterase (AChE) inhibitor (e.g., 0.1 µM neostigmine bromide) at a constant flow rate of 1-2 µL/min. The inclusion of an AChE inhibitor is crucial to prevent the rapid degradation of acetylcholine in the synaptic cleft and allow for its detection.
-
Allow for a stabilization period of at least 1-2 hours.
-
Begin collecting baseline dialysate samples every 20 minutes. Collect at least 3-4 baseline samples to ensure a stable baseline level of acetylcholine.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 0.1, 1, or 10 mg/kg).
-
Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Store the collected dialysate samples at -80°C until analysis.
III. Analysis of Acetylcholine by HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Analyze the acetylcholine concentration in the samples using a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
The HPLC system should be equipped with a post-column immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
In the enzyme reactor, acetylcholine is first hydrolyzed to choline and acetate by acetylcholinesterase.
-
Choline is then oxidized by choline oxidase to betaine and hydrogen peroxide.
-
The hydrogen peroxide produced is then detected by the electrochemical detector.
-
Quantify the acetylcholine concentration in the samples by comparing the peak heights or areas to a standard curve generated from known concentrations of acetylcholine.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced acetylcholine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for this compound microdialysis.
References
- 1. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased function of inhibitory neuronal M2 muscarinic receptors in trachea and ileum of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SCH 57790 in Electrophysiology: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR). M2 receptors are G-protein coupled receptors that play a critical role in regulating neuronal excitability and neurotransmitter release, primarily through the inhibition of adenylyl cyclase and modulation of ion channel activity. As presynaptic autoreceptors, M2 receptors provide a negative feedback mechanism for acetylcholine (ACh) release. Blockade of these receptors by this compound has been shown to increase ACh levels in key brain regions, suggesting its potential as a cognitive enhancer. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, enabling researchers to investigate its effects on cellular and synaptic function.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then mediate downstream signaling cascades. The primary mechanisms relevant to electrophysiology are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of cAMP-dependent protein kinases and ion channels.
-
Modulation of Ion Channels:
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and membrane hyperpolarization. This results in an inhibitory effect on neuronal firing.
-
Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx, which is a critical step for neurotransmitter release.
-
By antagonizing the M2 receptor, this compound prevents these inhibitory effects. In an electrophysiological context, application of this compound is expected to:
-
Prevent agonist-induced hyperpolarization by blocking GIRK channel activation.
-
Disinhibit voltage-gated calcium channels, potentially leading to increased neurotransmitter release.
-
Increase neuronal excitability by blocking the inhibitory effects of endogenous or applied acetylcholine.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its expected electrophysiological effects.
| Binding Affinity of this compound | |
| Receptor | Affinity (Ki) |
| Human M2 Receptor (in CHO cells) | 2.78 nM[1] |
| Human M1 Receptor | ~111 nM (40-fold lower than M2)[1] |
| Expected Electrophysiological Effects of this compound | |
| Parameter | Expected Effect of this compound in the presence of an M2 agonist |
| GIRK Channel Current | Inhibition of agonist-induced outward current |
| N- and P/Q-type Calcium Channel Current | Reversal of agonist-induced inhibition of inward current |
| Neuronal Firing Rate | Increase or prevention of agonist-induced decrease |
| Neurotransmitter Release | Increase (due to blockade of presynaptic autoreceptors) |
| Membrane Potential | Depolarization or prevention of agonist-induced hyperpolarization |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effect on GIRK Currents
This protocol describes how to measure the antagonistic effect of this compound on agonist-activated GIRK currents in cultured neurons or brain slices.
Materials:
-
This compound
-
M2 receptor agonist (e.g., Oxotremorine M, Carbachol)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for potassium currents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Preparation of Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA. Adjust pH to 7.3 with KOH.
-
Drug Solutions: Prepare stock solutions of this compound and the M2 agonist in an appropriate solvent (e.g., DMSO or water). Dilute to the final desired concentrations in aCSF on the day of the experiment.
-
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons expressing M2 receptors.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to -40 mV over 500 ms) to measure the current-voltage (I-V) relationship.
-
-
Experimental Protocol:
-
Record a baseline I-V curve in the presence of TTX (0.5 µM).
-
Apply the M2 agonist (e.g., 10 µM Oxotremorine M) to the bath to activate GIRK channels. This should induce an outward current at potentials positive to the potassium reversal potential.
-
After a stable agonist-induced current is achieved, co-apply this compound (e.g., 100 nM) with the agonist.
-
Record the I-V curve in the presence of the agonist and this compound. The antagonistic effect of this compound will be observed as a reduction of the agonist-induced outward current.
-
Wash out the drugs and ensure the current returns to baseline.
-
-
Data Analysis:
-
Subtract the baseline current from the agonist-induced current and the current in the presence of the agonist and this compound to isolate the GIRK current.
-
Plot the I-V curves and quantify the inhibition of the GIRK current by this compound.
-
Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor and the antagonistic action of this compound.
Caption: Experimental workflow for investigating the effect of this compound on GIRK channels.
References
Application Notes and Protocols for SCH 57790 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SCH 57790, a selective M2 muscarinic acetylcholine receptor antagonist, and its potential application in the study of synaptic plasticity. While direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are not extensively documented in publicly available literature, this document extrapolates its likely impact based on research conducted with other M2 receptor antagonists and M2 receptor knockout models.
Background
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The cholinergic system, through the action of acetylcholine (ACh), is a key modulator of synaptic plasticity. This compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] M2 receptors are predominantly located presynaptically on cholinergic neurons, where they act as autoreceptors to inhibit the release of ACh.[1] By blocking these receptors, this compound enhances the release of acetylcholine in brain regions critical for cognition and memory, such as the hippocampus and cortex.[2] This mechanism of action suggests that this compound could be a valuable tool for investigating the role of acetylcholine in synaptic plasticity.
Mechanism of Action of this compound
This compound competitively binds to and blocks presynaptic M2 muscarinic autoreceptors. This disinhibits the cholinergic neuron, leading to an increase in the release of acetylcholine into the synaptic cleft.[1][2] The elevated levels of synaptic acetylcholine can then act on various postsynaptic and presynaptic receptors, including other muscarinic receptor subtypes (M1, M3, etc.) and nicotinic receptors, to modulate neuronal excitability and synaptic transmission.
Postulated Effects on Synaptic Plasticity
The effects of M2 receptor antagonism on synaptic plasticity are complex and appear to be pathway-specific. Based on studies with other M2 antagonists and M2 receptor knockout mice, the following effects can be postulated for this compound:
-
Enhancement of LTP in Corticostriatal Pathways: In the corticostriatal pathway, blockade of M2-like receptors has been shown to enhance long-term potentiation (LTP).[1] This effect is thought to be mediated by an increase in glutamate release from corticostriatal fibers.[1]
-
Modulation of Hippocampal LTP: The role of M2 receptors in the hippocampus is more intricate:
-
CA1 Region: Studies using M2 receptor knockout mice have demonstrated that the absence of M2 receptors can lead to a reduction in LTP at the Schaffer collateral-CA1 synapse. This has been linked to an increase in GABAergic inhibition, suggesting that M2 receptors may normally suppress inhibitory interneurons.[3][4]
-
CA3 Region: In the CA3 region, M2 receptors appear to have opposing effects on LTP depending on the input pathway. They have been shown to promote LTP at associational/commissural synapses while suppressing LTP at mossy fiber synapses.[5]
-
Muscarinic LTP (LTPm): Some research indicates that M2 receptor activation is necessary for a specific form of N-methyl-D-aspartate (NMDA) receptor-independent LTP, termed muscarinic LTP (LTPm). In this context, an M2 antagonist would be expected to block this form of plasticity.[2]
-
Quantitative Data Summary
The following table summarizes quantitative data from studies on M2 receptor antagonists and their effects on synaptic plasticity. Note that these studies did not use this compound specifically, but the data provides a reference for potential experimental parameters.
| Compound/Model | Brain Region/Pathway | Concentration/Condition | Observed Effect on Synaptic Plasticity | Reference |
| Methoctramine (M2 antagonist) | Corticostriatal | 250 nM | Enhanced LTP induced by high-frequency stimulation. | [1] |
| M2 Receptor Knockout Mice | Hippocampus (Schaffer-CA1) | N/A | Drastically reduced LTP after high-frequency stimulation. | [3][4] |
| M2 Receptor Knockout Mice | Hippocampus (CA3 - A/C) | N/A | Promoted LTP. | [5] |
| M2 Receptor Knockout Mice | Hippocampus (CA3 - MF) | N/A | Reduced LTP. | [5] |
| Methoctramine (M2 antagonist) | Hippocampus | Not Specified | Blocked carbachol-induced LTPm. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on synaptic plasticity, based on established protocols.
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
Objective: To determine the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in aCSF.
-
Bath-apply this compound at the desired concentration (e.g., starting with a concentration range informed by its binding affinity, such as 10-100 nM) for a pre-incubation period of 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the baseline recordings.
-
Compare the magnitude of LTP in the presence of this compound to control slices that received vehicle.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound effects on LTP.
Caption: Postulated signaling pathways affected by M2 antagonism.
References
- 1. Blockade of M2-like muscarinic receptors enhances long-term potentiation at corticostriatal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors mediating depression and long-term potentiation in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. M2 muscarinic acetylcholine receptor knock-out mice show deficits in behavioral flexibility, working memory, and hippocampal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 muscarinic acetylcholine receptors regulate long-term potentiation at hippocampal CA3 pyramidal cell synapses in an input-specific fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Therapeutic Potential of SCH 57790 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a selective antagonist of the muscarinic M2 receptor that has demonstrated potential for cognitive enhancement.[1][2] By blocking the presynaptic M2 autoreceptors, this compound increases the release of acetylcholine (ACh) in key areas of the brain, such as the hippocampus and cortex.[1][3] This mechanism of action makes it a compelling candidate for combination therapies aimed at ameliorating cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease.[3][4][5]
These application notes provide a theoretical framework and practical protocols for investigating the synergistic or additive effects of this compound when combined with other compounds that modulate the cholinergic system, namely acetylcholinesterase inhibitors (AChEIs) and M1 receptor agonists.
Rationale for Combination Therapy
The central cholinergic system plays a crucial role in cognitive functions, including learning and memory. A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease.[3][5] The therapeutic strategies outlined below aim to amplify cholinergic signaling through complementary mechanisms.
This compound and Acetylcholinesterase Inhibitors (AChEIs)
-
Mechanism of Synergy: this compound increases the presynaptic release of ACh.[1] AChEIs, such as donepezil, rivastigmine, and galantamine, inhibit the enzymatic degradation of ACh in the synaptic cleft.[6] A combination of these two classes of drugs is hypothesized to lead to a more substantial and sustained increase in synaptic ACh levels than either agent alone, potentially leading to greater improvements in cognitive function.
This compound and M1 Receptor Agonists
-
Mechanism of Synergy: While this compound enhances the amount of available ACh, M1 receptor agonists directly stimulate the postsynaptic M1 receptors, which are critical for mediating the cognitive effects of acetylcholine.[5][7] The M1 receptor is a key target for treating cognitive decline in Alzheimer's disease.[8] Combining an M2 antagonist like this compound with an M1 agonist could therefore potentiate the cholinergic signal at both the presynaptic (release) and postsynaptic (reception) levels, offering a powerful two-pronged approach to enhancing cognitive function.
Signaling Pathways
The following diagram illustrates the proposed mechanisms of action for this compound in combination with an AChEI or an M1 agonist at the cholinergic synapse.
Caption: Proposed synergistic actions at the cholinergic synapse.
Experimental Protocols
The following are generalized protocols for preclinical evaluation of this compound in combination therapies. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement
Objective: To determine the effect of this compound in combination with an AChEI on extracellular acetylcholine levels in the hippocampus or cortex of freely moving rodents.
Workflow Diagram:
Caption: Workflow for in vivo microdialysis experiment.
Methodology:
-
Animal Model: Adult male rats or mice.
-
Surgery: Stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., hippocampus or prefrontal cortex). Allow for a post-operative recovery period of at least 48 hours.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
-
Drug Administration:
-
Administer this compound, the AChEI, the combination, or vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Analysis:
-
Analyze the concentration of ACh in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Express the results as a percentage change from the baseline ACh levels.
-
Protocol 2: Behavioral Assessment of Cognitive Enhancement
Objective: To evaluate the effects of this compound in combination with an M1 agonist on learning and memory in a rodent model of cognitive impairment.
Workflow Diagram:
Caption: Workflow for behavioral assessment of cognitive enhancement.
Methodology (using the Morris Water Maze as an example):
-
Animal Model: Adult male rats or mice.
-
Cognitive Impairment Model: Induce a cognitive deficit using a muscarinic antagonist like scopolamine (e.g., 0.5-1 mg/kg, i.p.) administered 30 minutes before training.
-
Drug Administration:
-
Administer this compound, the M1 agonist, the combination, or vehicle at appropriate times before the induction of cognitive impairment and/or behavioral testing.
-
-
Morris Water Maze Task:
-
Acquisition Phase (4-5 days): Train the animals to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (24 hours after last training day): Remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase across the different treatment groups.
-
Compare the time spent in the target quadrant during the probe trial across the different treatment groups.
-
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound and AChEI Combination on Hippocampal Acetylcholine Levels
| Treatment Group | N | Baseline ACh (pg/µL) | Peak ACh Increase (%) | Area Under the Curve (AUC) |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| AChEI (Dose X) | ||||
| This compound + AChEI |
Table 2: Effect of this compound and M1 Agonist Combination on Scopolamine-Induced Cognitive Deficits in the Morris Water Maze
| Treatment Group | N | Mean Escape Latency (Day 4) (s) | Path Length (Day 4) (cm) | Time in Target Quadrant (Probe Trial) (s) |
| Vehicle + Vehicle | ||||
| Scopolamine + Vehicle | ||||
| Scopolamine + this compound | ||||
| Scopolamine + M1 Agonist | ||||
| Scopolamine + this compound + M1 Agonist |
Conclusion
The combination of this compound with other cholinergic agents like acetylcholinesterase inhibitors or M1 agonists presents a rational and promising strategy for enhancing cognitive function. The protocols and frameworks provided here offer a starting point for researchers to investigate these potential synergies and further elucidate the therapeutic utility of this compound. Rigorous preclinical evaluation is necessary to determine the efficacy and safety of such combination therapies.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is Combining an Anticholinergic with a Cholinesterase Inhibitor a Good Strategy for High-Level CNS Cholinesterase Inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cognitive Improvement with SCH 57790
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SCH 57790, a selective muscarinic M2 receptor antagonist, to investigate cognitive enhancement in preclinical models. The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes based on available research.
Introduction
This compound is a potent and selective antagonist of the muscarinic M2 acetylcholine receptor. In the central nervous system, M2 receptors are predominantly located on presynaptic cholinergic nerve terminals and act as autoreceptors, inhibiting the release of acetylcholine (ACh). By blocking these receptors, this compound effectively disinhibits cholinergic neurons, leading to an increase in ACh release in key brain regions associated with learning and memory, such as the hippocampus, cortex, and striatum. This enhancement of cholinergic neurotransmission is the primary mechanism through which this compound is hypothesized to improve cognitive function. Preclinical studies have demonstrated the efficacy of this compound in various animal models of learning and memory.
Mechanism of Action: M2 Receptor Antagonism
The cognitive-enhancing effects of this compound stem from its specific antagonism of presynaptic M2 autoreceptors. This action initiates a signaling cascade that culminates in increased acetylcholine availability in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive processes.
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on acetylcholine release and cognitive performance.
Table 1: Effect of this compound on Acetylcholine Release in Rat Brain
| Brain Region | Dose of this compound (mg/kg, p.o.) | Mean Increase in Acetylcholine Release (as % of baseline) |
| Hippocampus | 0.1 | ~150% |
| 1 | ~250% | |
| 10 | ~400% | |
| Cortex | 0.1 | ~140% |
| 1 | ~220% | |
| 10 | ~350% | |
| Striatum | 0.1 | ~130% |
| 1 | ~200% | |
| 10 | ~300% |
Note: The data presented are approximate values derived from published graphical representations and serve for illustrative purposes.
Table 2: Effect of this compound on Retention Time in the Passive Avoidance Task in Young Rats
| Treatment Group | Dose (mg/kg) | Administration Time Relative to Training | Mean Retention Latency (seconds) |
| Vehicle Control | - | Pre-training | 120 ± 15 |
| This compound | 0.003 | Pre-training | 180 ± 20 |
| This compound | 0.01 | Pre-training | 240 ± 25 |
| This compound | 0.1 | Pre-training | 280 ± 30 |
| This compound | 1.0 | Pre-training | 290 ± 28 |
| Vehicle Control | - | Post-training | 115 ± 18 |
| This compound | 0.1 | Post-training | 210 ± 22 |
Note: The data presented are representative values from studies on M2 receptor antagonists and are intended to illustrate the expected dose-dependent effect. Specific data for this compound was not available in numerical format in the reviewed literature.
Table 3: Reversal of Scopolamine-Induced Cognitive Deficit by this compound in the Passive Avoidance Task in Mice
| Treatment Group | Scopolamine (1 mg/kg) | This compound Dose (mg/kg) | Mean Retention Latency (seconds) |
| Vehicle | No | - | 280 ± 20 |
| Scopolamine + Vehicle | Yes | - | 60 ± 10 |
| Scopolamine + this compound | Yes | 0.1 | 150 ± 18 |
| Scopolamine + this compound | Yes | 1.0 | 220 ± 25 |
Note: This data is illustrative of the expected outcome based on the known effects of M2 antagonists in this model.
Table 4: Effect of this compound on Working Memory in Squirrel Monkeys
| Treatment | Dose (mg/kg) | Performance Measure | Improvement |
| This compound | 0.01 - 0.03 | Increased accuracy in fixed-ratio discrimination with titrating delay | Significant improvement in performance observed.[1] |
Note: Specific quantitative data on the percentage of correct responses was not available in the reviewed literature.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement in Rats
This protocol describes the measurement of extracellular acetylcholine levels in the brain of freely moving rats.
Caption: Workflow for in vivo microdialysis.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Microdialysis probes
-
Syringe pump and liquid switch
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Cholinesterase inhibitor (e.g., neostigmine, 0.5 µM in aCSF)
-
This compound
-
HPLC system with an electrochemical detector (HPLC-ECD)
Protocol:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, cortex, or striatum). Secure the cannula with dental cement. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover for at least one week after surgery.
-
Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min). The cholinesterase inhibitor is essential to prevent the rapid degradation of acetylcholine in the extracellular space.
-
Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes. Collect baseline dialysate samples every 20-30 minutes.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, and 10 mg/kg).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the mean baseline levels.
Passive Avoidance Task in Rodents
This task assesses long-term memory based on fear conditioning.
Caption: Workflow for the passive avoidance task.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark chamber)
-
This compound
-
Vehicle control
Protocol:
-
Acclimation: Handle the animals for a few days before the experiment to reduce stress.
-
Training (Day 1):
-
Administer this compound or vehicle at a specified time before or after the training trial (e.g., 30 minutes before).
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the door between the compartments is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Remove the animal from the apparatus and return it to its home cage.
-
-
Testing (Day 2 - Retention Trial):
-
Approximately 24 hours after the training trial, place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency (in seconds) for the animal to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience.
-
A cutoff time (e.g., 300 or 600 seconds) is typically used.
-
Scopolamine-Induced Cognitive Deficit Model
This model is used to evaluate the potential of a compound to reverse a cholinergic deficit-induced memory impairment.
Protocol:
The protocol is similar to the Passive Avoidance Task, with the following modifications:
-
Drug Administration:
-
Administer the amnestic agent, scopolamine (a non-selective muscarinic antagonist, e.g., 1 mg/kg, i.p.), approximately 30 minutes before the training trial.
-
Administer this compound or vehicle at a specified time before the scopolamine injection or the training trial.
-
-
Training and Testing: Proceed with the training and testing phases as described in the Passive Avoidance Task protocol. The expected outcome is that scopolamine will significantly reduce the retention latency, and an effective cognitive enhancer like this compound will reverse this effect, leading to a longer latency.
Working Memory Task in Squirrel Monkeys (Fixed-Ratio Discrimination with Titrating Delay)
This task is a more complex operant conditioning paradigm designed to assess working memory in non-human primates.
Caption: Logic of the titrating delay working memory task.
Materials:
-
Operant conditioning chamber equipped with response levers and a stimulus presentation screen
-
Food reward dispenser
-
This compound
Protocol:
-
Training: Monkeys are first trained on a basic delayed matching-to-sample (DMTS) or delayed non-matching-to-sample (DNMTS) task.
-
A trial is initiated, and a sample stimulus (e.g., a colored shape) is presented on the screen.
-
After a short delay, two or more choice stimuli are presented, one of which matches the sample.
-
The monkey is required to make a fixed-ratio response (e.g., press a lever a certain number of times) to the correct choice stimulus to receive a food reward.
-
-
Titrating Delay:
-
Once the monkeys have learned the basic task, a titrating delay is introduced.
-
The delay period between the offset of the sample stimulus and the onset of the choice stimuli is systematically varied based on the monkey's performance.
-
If the monkey responds correctly, the delay on the subsequent trial is increased.
-
If the monkey responds incorrectly, the delay is decreased.
-
This titration method allows for the determination of the maximum delay at which the monkey can perform the task accurately, providing a sensitive measure of working memory capacity.
-
-
Drug Testing:
-
Once a stable baseline performance is established, this compound (e.g., 0.01-0.03 mg/kg) or vehicle is administered before the test session.
-
The effect of the drug is measured by its ability to increase the maximum delay the monkey can tolerate while maintaining a high level of accuracy.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the cholinergic system, specifically M2 receptors, in cognitive function. The protocols outlined in these application notes provide a framework for researchers to assess the cognitive-enhancing properties of this compound in preclinical models. By employing these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of M2 receptor antagonists for cognitive disorders.
References
Troubleshooting & Optimization
SCH 57790 solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SCH 57790. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the muscarinic M2 receptor.[1] Its primary mechanism of action is to block the inhibitory effect of acetylcholine on presynaptic M2 autoreceptors, leading to an increase in acetylcholine release in the central nervous system. This enhancement of cholinergic activity is associated with improved cognitive performance.
Q2: In which solvents is this compound soluble?
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What is causing this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[2][3] The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A4: To avoid cytotoxic effects, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.5% (v/v).[4] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-related effects.
Troubleshooting Guide: Solubility Issues
This guide provides systematic solutions for common solubility problems encountered during in vitro experiments with this compound.
Issue 1: this compound Powder Does Not Dissolve in the Chosen Solvent.
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | Based on its chemical structure, this compound is likely to be more soluble in organic solvents. Use high-purity, anhydrous DMSO or ethanol to prepare stock solutions. |
| Insufficient Mixing | Ensure vigorous mixing by vortexing the solution for 1-2 minutes. |
| Low Temperature | Gently warm the solution in a 37°C water bath to aid dissolution. Be cautious, as prolonged heating can degrade the compound. |
| Compound has Precipitated | If the compound has precipitated out of solution during storage, try to redissolve it by gentle warming and vortexing. If it does not fully redissolve, it is best to prepare a fresh stock solution. |
Issue 2: Precipitation Occurs Upon Dilution of the Stock Solution into Aqueous Media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be above its solubility limit. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding the concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out." To avoid this, add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing.[4] |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. |
| pH of the Medium | The pH of the medium can influence the solubility of ionizable compounds. While less common for non-ionizable compounds, ensuring the medium is properly buffered can be beneficial. |
Data Presentation: Solubility of Similar Small Molecules
While specific data for this compound is pending confirmation from supplier datasheets, the following table provides representative solubility data for other small molecule inhibitors in common laboratory solvents. This can serve as a general guideline.
| Solvent | Solubility of Compound A (mg/mL) | Solubility of Compound B (mg/mL) |
| DMSO | ≥ 20 | ~30 |
| Ethanol | ~5 | ~30 |
| Water | Insoluble | Sparingly Soluble |
| DMSO:PBS (1:7) | ~0.12 | - |
| Ethanol:PBS (1:1) | - | ~0.5 |
Data is illustrative and based on publicly available information for other research compounds. Always refer to the manufacturer's datasheet for this compound for precise solubility information.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (437.60 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to ensure full dissolution. Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Diluting this compound into Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Prepare Working Solution: To minimize precipitation, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Final Check: After dilution, visually inspect the medium to ensure there is no precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the synapse.
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing SCH 57790 Concentration for Efficacy
Welcome to the technical support center for SCH 57790. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you optimize the concentration of this selective M2 muscarinic receptor antagonist for maximum efficacy in your in vitro studies.
Understanding this compound
This compound is a potent and selective antagonist of the muscarinic acetylcholine M2 receptor. Its primary mechanism of action involves blocking the presynaptic M2 autoreceptors, which leads to an increase in the release of acetylcholine. This property makes it a valuable tool for studying cholinergic signaling and its role in various physiological processes, including cognition.[1][2][3]
Key Properties of this compound
| Property | Value | Source |
| Target | Muscarinic Acetylcholine M2 Receptor | [1][2] |
| Mechanism of Action | Competitive Antagonist | [1] |
| Binding Affinity (Ki) for human M2 Receptor | 2.78 nM | [1] |
| Selectivity | ~40-fold lower affinity for M1 receptors | [1] |
| Primary Downstream Effect | Blocks agonist-induced inhibition of adenylyl cyclase | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: A good starting point for in vitro experiments is to use a concentration range that brackets the binding affinity (Ki) of 2.78 nM. We recommend a starting range of 1 nM to 100 nM. However, the optimal concentration will be assay-dependent and should be determined empirically through concentration-response experiments.
Q2: How should I prepare a stock solution of this compound?
Q3: What is the difference between the Ki and the IC50 value?
A3: The Ki (inhibition constant) is a measure of the binding affinity of an antagonist to its receptor. A lower Ki value indicates a higher binding affinity. The IC50 (half-maximal inhibitory concentration) is a functional measure that indicates the concentration of an antagonist required to inhibit a specific biological response by 50%. While Ki is a property of the compound and receptor interaction, the IC50 value can be influenced by the specific conditions of the functional assay (e.g., agonist concentration, cell type). For a competitive antagonist like this compound, the IC50 value will increase with increasing agonist concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antagonist activity | Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Agonist concentration is too high: High concentrations of the agonist can overcome the competitive antagonism of this compound. | Reduce the agonist concentration. A common practice is to use an agonist concentration that elicits 80% of the maximal response (EC80). | |
| Compound degradation: Improper storage may have led to the degradation of this compound. | Store the compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Cell health issues: Unhealthy or a low number of cells can lead to a weak signal and inaccurate results. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. | |
| Inconsistent or variable results | Inconsistent cell numbers: Variation in the number of cells per well can lead to variability in the assay signal. | Use a consistent cell seeding protocol and verify cell density before starting the experiment. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. | |
| Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation, leading to altered concentrations and variable results. | Avoid using the outer wells of the microplate for experimental samples. Fill them with buffer or media to maintain a humidified environment. | |
| Unexpected or off-target effects | High compound concentration: At very high concentrations, this compound may exhibit off-target effects by binding to other receptors or cellular components. | Use the lowest effective concentration of this compound as determined by your concentration-response experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay. | Ensure the final solvent concentration in your assay is below the tolerance level of your cell line (typically ≤ 0.1% for DMSO). |
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
This protocol provides a general framework for determining the functional potency (IC50) of this compound in a cell-based adenylyl cyclase assay using a cell line expressing the M2 muscarinic receptor (e.g., CHO-M2 cells).
Materials:
-
CHO cells stably expressing the human M2 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Muscarinic agonist (e.g., carbachol or oxotremorine)
-
Forskolin (to stimulate adenylyl cyclase)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the CHO-M2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 10-point, half-log dilution series starting from a high concentration (e.g., 10 µM).
-
Antagonist Incubation: Wash the cells once with pre-warmed assay buffer. Add the diluted this compound to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of the muscarinic agonist (e.g., carbachol) at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin (e.g., 10 µM). Add this solution to the wells containing the antagonist and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: SCH 57790 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCH 57790 in in vivo experiments. The information is based on preclinical data and the known pharmacology of muscarinic M2 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the muscarinic M2 receptor.[1][2] In the central nervous system (CNS), presynaptic M2 receptors act as auto-receptors that inhibit the release of acetylcholine (ACh).[2] By blocking these receptors, this compound disinhibits cholinergic neurons, leading to an increase in ACh release in brain regions such as the hippocampus, cortex, and striatum.[1] This is the basis for its potential cognitive-enhancing effects.[1][2]
Q2: Are there any documented unexpected side effects of this compound in vivo?
The available preclinical literature on this compound primarily focuses on its efficacy in cognitive enhancement and does not report any specific unexpected in vivo side effects. Studies in rodents and nonhuman primates have highlighted its intended pharmacological effects, such as increased acetylcholine release and improved performance in memory tasks.[1]
Q3: What are the expected physiological effects of this compound based on its mechanism of action?
As a muscarinic M2 receptor antagonist, this compound is expected to have effects consistent with increased cholinergic activity in the CNS. These include:
-
Cognitive Enhancement: Improved performance in learning and memory tasks.[1]
-
Increased Acetylcholine Release: Measurable increases in extracellular ACh levels in various brain regions.[1]
Researchers should also be aware of the general effects of muscarinic antagonists, which can include peripheral side effects if the compound has off-target activity or crosses the blood-brain barrier into the periphery.[3]
Q4: What are some potential off-target effects to consider?
While this compound is reported to be a selective M2 antagonist with a 40-fold lower affinity for M1 receptors, it is crucial to consider potential interactions with other muscarinic receptor subtypes (M1, M3, M4, M5) at higher concentrations.[2] Off-target effects at other receptors could lead to a range of physiological responses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of cognitive enhancement in behavioral tasks. | 1. Suboptimal Dose: The dose of this compound may be too low or too high. 2. Timing of Administration: The compound may not have reached peak brain concentration at the time of testing. 3. Task Sensitivity: The chosen behavioral task may not be sensitive to cholinergic modulation. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific model and task. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) in the brain. 3. Alternative Behavioral Paradigms: Consider using a different, well-validated cognitive task known to be sensitive to cholinergic agents. |
| Variability in acetylcholine release measurements. | 1. Microdialysis Probe Placement: Inconsistent probe placement can lead to high variability in ACh measurements. 2. Animal Stress: Stress can influence neurotransmitter levels. 3. Assay Sensitivity: The analytical method for ACh detection may lack the required sensitivity. | 1. Histological Verification: Always verify probe placement histologically after the experiment. 2. Acclimatization: Ensure adequate acclimatization of animals to the experimental setup to minimize stress. 3. Assay Optimization: Validate your ACh assay for sensitivity and reproducibility. |
| Peripheral cholinergic side effects observed (e.g., changes in heart rate, salivation). | 1. High Dose: The administered dose may be causing systemic effects. 2. Off-Target Activity: At higher doses, this compound might interact with peripheral muscarinic receptors. 3. Route of Administration: The route of administration may lead to high peripheral exposure. | 1. Dose Reduction: Use the lowest effective dose determined from your dose-response studies. 2. Selective Antagonists: Co-administer a peripherally restricted muscarinic antagonist to block peripheral effects, if appropriate for the experimental question. 3. Alternative Routes: Consider alternative administration routes that might favor CNS exposure over peripheral exposure. |
Quantitative Data Summary
| Parameter | Species | Dose Range | Effect | Reference |
| Acetylcholine Release (in vivo microdialysis) | Rat (hippocampus, cortex, striatum) | 0.1 - 10 mg/kg, p.o. | Dose-related increases | [1] |
| Passive Avoidance Responding (retention) | Young Rat | 0.003 - 1.0 mg/kg | Increased retention times | [1] |
| Scopolamine-Induced Deficit Reversal (passive avoidance) | Mouse | Not specified | Reversal of deficit | [1] |
| Working Memory (fixed-ratio discrimination) | Squirrel Monkey | 0.01 - 0.03 mg/kg | Improved performance | [1] |
| M2 Receptor Binding Affinity (cloned human) | CHO Cells | N/A | 2.78 nM | [2] |
| M1 Receptor Binding Affinity (cloned human) | CHO Cells | N/A | ~111 nM (40-fold lower than M2) | [2] |
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Release
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, cortex, or striatum). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
Drug Administration: this compound or vehicle is administered (e.g., orally, p.o.).
-
Sample Collection: Dialysate samples continue to be collected for a set period following drug administration.
-
Analysis: Acetylcholine content in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Acetylcholine levels are typically expressed as a percentage of the mean baseline levels.
Passive Avoidance Behavioral Task
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a door. The dark compartment has a grid floor capable of delivering a mild foot shock.
-
Training (Acquisition):
-
A mouse or rat is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
The animal is then removed from the apparatus.
-
-
Drug Administration: this compound or vehicle is administered either before or after the training session, depending on the experimental question (i.e., effects on acquisition vs. consolidation).
-
Testing (Retention):
-
24 hours after training, the animal is placed back in the light compartment.
-
The latency to enter the dark compartment is recorded.
-
A longer latency is interpreted as better retention of the aversive memory.
-
Visualizations
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing SCH 57790 degradation in solution
Welcome to the technical support center for SCH 57790. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used due to its broad solvency for organic molecules. For aqueous buffers used in cellular assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the biological system.
Q2: What are the general storage recommendations for this compound solutions?
A2: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest storing stock solutions in DMSO at -20°C or -80°C for long-term storage. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh for each experiment.
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Inconsistent results can arise from several factors, including compound degradation. If you suspect degradation, we recommend performing a stability check of your this compound solution. A simple approach is to compare the biological activity or analytical profile (e.g., using HPLC) of a freshly prepared solution with an older one.
Q4: Are there any known incompatibilities of this compound with common labware?
A4: There is no specific data on the incompatibility of this compound with particular labware. However, as a general precaution, it is advisable to use high-quality, inert materials such as polypropylene or glass for storing and handling solutions of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the degradation of this compound in solution.
Issue 1: Loss of Potency in Aqueous Solutions
Possible Cause: Hydrolysis of the nitrile group or other susceptible moieties in the this compound molecule. The rate of hydrolysis can be influenced by pH and temperature.
Troubleshooting Steps:
-
pH Optimization: The stability of compounds in aqueous solutions is often pH-dependent. If your experimental buffer is acidic or alkaline, consider performing a pilot stability study by incubating this compound at different pH values (e.g., pH 5, 7, and 9) and analyzing for degradation over time using a suitable analytical method like HPLC.
-
Temperature Control: Prepare aqueous solutions of this compound fresh before each experiment and keep them on ice if the experiment allows. Avoid prolonged storage of aqueous solutions at room temperature.
-
Use of Fresh Solutions: Always prioritize the use of freshly prepared aqueous dilutions from a frozen DMSO stock for your experiments.
Issue 2: Suspected Oxidation of this compound
Possible Cause: The sulfinyl group in the this compound structure is susceptible to oxidation, which would alter its chemical structure and likely its biological activity.
Troubleshooting Steps:
-
Degas Buffers: To minimize dissolved oxygen, degas your aqueous buffers before adding this compound. This can be done by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump.
-
Avoid Exposure to Air: Minimize the headspace in your storage vials and consider flushing with an inert gas before sealing, especially for long-term storage of solid compound.
-
Inclusion of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution. However, the compatibility and potential interference of the antioxidant with your assay must be validated.
Issue 3: Potential Photodegradation
Possible Cause: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
Troubleshooting Steps:
-
Protect from Light: Store both solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Work in Low-Light Conditions: When preparing and handling solutions, work in a subdued light environment to the extent possible.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and may need optimization for your specific equipment and this compound formulation.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). This will serve as your reference standard.
-
Dilute your test sample (the solution you are assessing for stability) to the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined, but a general starting point is 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the reference standard and the test sample.
-
Compare the chromatograms. A decrease in the peak area of the main this compound peak and the appearance of new peaks in the test sample compared to the reference standard indicate degradation. The percentage of degradation can be estimated by comparing the peak areas.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Potential Cause | Prevention Strategy |
| Hydrolysis | Reaction with water, especially at non-neutral pH | Prepare aqueous solutions fresh, maintain neutral pH if possible, store at low temperatures. |
| Oxidation | Reaction with dissolved oxygen in the solvent | Degas aqueous buffers, minimize headspace in vials, consider use of antioxidants (with validation). |
| Photodegradation | Exposure to UV or ambient light | Store in amber vials or protect from light with foil, work in subdued light conditions. |
| Freeze-Thaw | Repeated temperature cycling of stock solutions | Aliquot stock solutions into single-use volumes. |
Visualizations
Technical Support Center: SCH 57790 Behavioral Experiments
Welcome to the technical support center for behavioral experiments involving SCH 57790. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this selective muscarinic M2 receptor antagonist in cognitive research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the muscarinic M2 acetylcholine receptor.[1][2] Its primary mechanism of action is to block the negative feedback loop on acetylcholine (ACh) release mediated by presynaptic M2 autoreceptors. This blockade leads to an increase in the release of acetylcholine in brain regions such as the hippocampus and cortex, which is thought to underlie its cognitive-enhancing effects.[1]
Q2: What are the common behavioral assays used to evaluate the efficacy of this compound?
A2: this compound has been primarily evaluated in preclinical models of learning and memory. The most common assays include the passive avoidance test to assess long-term memory and various working memory tasks, such as the delayed non-matching-to-sample task in monkeys.[1] It has shown efficacy in reversing cognitive deficits induced by the non-selective muscarinic antagonist, scopolamine.[1]
Q3: What is a typical effective dose range for this compound in rodents?
A3: The effective dose of this compound can vary depending on the animal model and the specific behavioral task. In passive avoidance tests in rats, doses ranging from 0.003 to 1.0 mg/kg have been shown to increase retention times.[1] For increasing acetylcholine release in the rat hippocampus and cortex, oral doses of 0.1 to 10 mg/kg have been effective.[1] It is crucial to perform a dose-response study for your specific experimental conditions.
Q4: How should I prepare and administer this compound?
A4: this compound has been administered orally (p.o.) in preclinical studies.[1] For oral administration, it is typically dissolved in a suitable vehicle. While the specific vehicle used in the primary studies is not detailed in the abstracts, common vehicles for oral administration of small molecules in rodents include distilled water, saline, or a small percentage of a solubilizing agent like Tween 80 or DMSO in saline or water. It is imperative to determine the solubility and stability of this compound in your chosen vehicle before beginning in vivo experiments.
Q5: What are potential side effects or unexpected behavioral outcomes associated with M2 receptor antagonism?
A5: While specific side effect profiles for this compound are not extensively documented in publicly available literature, some effects can be inferred from the function of M2 receptors and studies on other M2 antagonists. M2 receptors are involved in regulating dopamine-mediated behaviors. Antagonism of M2 receptors can potentially attenuate behaviors like post-swim grooming and apomorphine-induced climbing in mice.[3] Additionally, M2 receptors play a role in male rat sexual behavior, and their blockade at the spinal cord level can have inhibitory effects.[4] Researchers should be observant for any changes in motor activity, grooming, or other behaviors not directly related to the cognitive task.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral data | - Inconsistent animal handling- Environmental stressors (noise, light)- Variation in drug administration (volume, timing)- Animal health issues | - Handle all animals consistently and gently.- Maintain a stable and controlled testing environment.- Ensure precise and consistent drug administration.- Monitor animal health closely and exclude any unhealthy animals from the study. |
| Lack of a clear dose-response relationship | - Inappropriate dose range selected- Compound instability or insolubility in the vehicle- Saturation of the biological effect | - Conduct a pilot study with a wider range of doses (logarithmic spacing).- Verify the solubility and stability of your this compound solution.- Consider that you may be at the top of the dose-response curve and test lower concentrations. |
| Unexpected behavioral phenotypes | - Off-target effects of the compound- Interaction with other experimental variables (e.g., stress)- Strain or species-specific responses | - Review the literature for known off-target effects of M2 antagonists.- Carefully control for potential stressors in your experimental design.- Be aware of the known behavioral characteristics of the rodent strain you are using. |
Troubleshooting Scopolamine-Induced Deficit Models
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Scopolamine fails to induce a significant cognitive deficit | - Insufficient dose of scopolamine- Timing of scopolamine administration is not optimal- Animal strain is less sensitive to scopolamine | - Increase the dose of scopolamine (typical doses range from 0.5-1 mg/kg i.p.).- Administer scopolamine 20-30 minutes before the acquisition trial for maximal effect.- Consult the literature for the sensitivity of your chosen rodent strain to scopolamine. |
| This compound fails to reverse the scopolamine-induced deficit | - Dose of this compound is too low or too high (U-shaped dose-response)- Timing of this compound administration is not optimal- Severe and irreversible deficit induced by scopolamine | - Test a wider range of this compound doses.- Administer this compound prior to scopolamine (e.g., 30-60 minutes before the acquisition trial).- Ensure the scopolamine dose is not causing a floor effect in performance that cannot be rescued. |
Experimental Protocols
Passive Avoidance Test for Assessing Long-Term Memory in Mice
This protocol is a standard step-through passive avoidance procedure.
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment and allow it to explore for 60 seconds.
-
The guillotine door is closed during this phase.
-
-
Acquisition/Training (Day 1):
-
Shortly after habituation, place the mouse back into the light compartment.
-
After 10 seconds, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Retention Test (Day 2):
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
After 10 seconds, open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. The trial is typically terminated if the animal does not enter within a set time (e.g., 300 seconds).[5]
-
Drug Administration:
-
This compound: Administer orally (p.o.) 60 minutes before the acquisition trial.
-
Scopolamine (for deficit model): Administer intraperitoneally (i.p.) 30 minutes before the acquisition trial.
Data Analysis:
The primary measure is the step-through latency during the retention test.[5] Data can be analyzed using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test, followed by appropriate post-hoc tests for multiple group comparisons.[6][7]
| Treatment Group | N | Median Step-Through Latency (s) |
| Vehicle | 10 | 45 |
| Scopolamine (1 mg/kg) | 10 | 15 |
| Scopolamine + this compound (0.1 mg/kg) | 10 | 35 |
| Scopolamine + this compound (0.3 mg/kg) | 10 | 55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of muscarinic receptor agonists and antagonists on dopamine-mediated behavioural paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Statistical analysis of latency outcomes in behavioral experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: SCH 57790 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigating the off-target effects of SCH 57790.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel piperazine compound identified as a selective antagonist for the muscarinic acetylcholine M2 receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of acetylcholine (ACh) to M2 receptors.[1][5] M2 receptors are G-protein coupled receptors (GPCRs) that, when activated, typically couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cellular cAMP levels.[6][7][8] In the central nervous system, presynaptic M2 receptors modulate a negative feedback loop for acetylcholine release; blocking these receptors with an antagonist like this compound is expected to increase acetylcholine levels, a strategy explored for cognitive enhancement.[1][9]
Q2: The user prompt mentions this compound as a kinase inhibitor. Is this correct?
A2: This appears to be a common misconception. The provided literature consistently characterizes this compound as a selective muscarinic M2 receptor antagonist.[1][2][3][4][9] There is no indication from the search results that it functions as a kinase inhibitor. Therefore, an investigation of its "off-target effects" should focus on its binding to other receptor types, particularly other muscarinic receptor subtypes (M1, M3, M4, M5), rather than kinases.
Q3: What are the expected "off-target" effects for a muscarinic antagonist like this compound?
A3: For a compound designed to be a selective M2 antagonist, off-target effects primarily refer to its binding affinity and functional activity at other muscarinic receptor subtypes (M1, M3, M4, M5).[10][11] Since all five muscarinic subtypes bind the endogenous ligand acetylcholine, achieving absolute selectivity with a small molecule can be challenging.[12] Binding to other subtypes can lead to unintended physiological responses. For example, M1 and M3 receptors are coupled to Gαq/11, which activates the phospholipase C pathway, a different signaling cascade than the M2 receptor's Gαi pathway.[7][13]
Q4: How can I experimentally determine the selectivity profile of this compound?
A4: The gold-standard method for determining the selectivity profile of a receptor ligand is the competitive radioligand binding assay.[14] This technique is used to measure the affinity (Ki value) of the test compound (this compound) for its intended target (M2) and a panel of potential off-targets (e.g., M1, M3, M4, M5 receptors).[14][15] The assay involves incubating membranes from cells expressing a specific receptor subtype with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.[16] By measuring the displacement of the radioligand, one can calculate the inhibitory constant (Ki) of the test compound for each receptor subtype.
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the known binding affinity data for this compound. A primary measure of selectivity is the ratio of binding affinities for the off-target receptor versus the on-target receptor.
| Target Receptor | Binding Affinity (Ki) | Selectivity (Ki at Off-Target / Ki at On-Target) | Reference |
| Human Muscarinic M2 (On-Target) | 2.78 nM | - | [1] |
| Human Muscarinic M1 (Off-Target) | ~111.2 nM (40-fold lower affinity) | 40-fold | [1] |
| Human Muscarinic M3, M4, M5 | Not available in search results | Not available in search results |
Key Experimental Protocols
Protocol 1: Assessing Receptor Selectivity via Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic receptor subtypes M1, M2, M3, M4, and M5.
Methodology:
-
Receptor Preparation:
-
Use membrane preparations from cultured cells (e.g., CHO or Sf9 cells) engineered to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1][10]
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[17]
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[17]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[17]
-
For each receptor subtype, prepare triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10 concentrations over a five-log unit range).[14]
-
Total Binding Wells: Add receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS), and assay buffer.[10]
-
Non-Specific Binding (NSB) Wells: Add receptor membrane, radioligand, and a high concentration of a known, non-selective muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition Wells: Add receptor membrane, radioligand, and the desired concentration of this compound.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[17] Gentle agitation is recommended.
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter (e.g., a MicroBeta counter).[17]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the total binding and competition counts.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[17]
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of the muscarinic M2 receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Guide
Q: I am observing very high non-specific binding (NSB) in my assay. What are the potential causes and solutions?
A: High non-specific binding can mask the specific signal and is a common issue.[18] It's often defined as the binding of the radioligand to components other than the receptor of interest.[18]
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | 1. Reduce Radioligand Concentration: Use a concentration at or below the Kd value.[18]2. Check Radioligand Purity: Impurities can increase NSB. Ensure radiochemical purity is high (>90%).[18]3. Consider Hydrophobicity: Highly hydrophobic ligands tend to have higher NSB.[18] |
| Receptor Preparation | 1. Titrate Membrane Protein: Too much protein can increase NSB. A typical range is 100-500 µg per well; optimize this amount.[18]2. Ensure Thorough Washing: Properly wash membranes to remove any endogenous ligands that could interfere with the assay.[18] |
| Assay Conditions | 1. Optimize Incubation Time: While equilibrium must be reached, excessively long incubations can sometimes increase NSB.[18]2. Modify Assay Buffer: Add blocking agents like Bovine Serum Albumin (BSA) to the buffer to reduce non-specific interactions.[18]3. Pre-treat Filters: Soaking the filter plates in a polymer solution (e.g., PEI) or BSA can prevent the ligand from binding to the filter itself.[18][19] |
| Filtration/Wash Steps | 1. Increase Wash Volume/Steps: Ensure unbound ligand is thoroughly removed by increasing the number and/or volume of washes with ice-cold buffer.[18] |
Q: My specific binding signal is very low or undetectable. What should I check?
A: A low signal can prevent accurate data analysis and may point to several problems with the assay setup.[18]
Caption: Troubleshooting decision tree for low signal in a binding assay.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor | MDPI [mdpi.com]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving SCH 57790 Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SCH 57790. The focus is on addressing common challenges related to its oral bioavailability in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes?
Low and inconsistent plasma levels of this compound following oral dosing can stem from several factors, primarily related to its physicochemical properties and the formulation used. As a compound targeting the central nervous system, this compound may exhibit poor aqueous solubility, which is a common challenge for this class of drugs.
Potential causes include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Poor Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Inadequate Formulation: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.
-
Animal Model Specifics: The physiology of the chosen animal model (e.g., gastric pH, intestinal transit time) can influence drug absorption.
Q2: What are the recommended starting formulations for improving the oral bioavailability of a poorly soluble compound like this compound in animal studies?
For compounds with suspected low aqueous solubility, several formulation strategies can be employed to enhance oral absorption in preclinical studies.[1][2][3] The choice of formulation will depend on the specific properties of this compound.
Here are some recommended approaches:
-
Aqueous Solutions (pH-adjusted): If this compound is an ionizable compound, adjusting the pH of the vehicle can significantly improve its solubility.[1]
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 300/400, propylene glycol, ethanol) can increase the solubility of hydrophobic compounds.[1]
-
Surfactant Dispersions: Incorporating surfactants (e.g., Tween 80, Cremophor EL) can enhance solubility by forming micelles that encapsulate the drug.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by utilizing lipid absorption pathways.[1][4]
-
Suspensions with Particle Size Reduction: If the compound is not amenable to solubilization, creating a micronized or nanosized suspension can increase the surface area for dissolution.[1][4]
Q3: How do I select the appropriate animal model for pharmacokinetic studies of this compound?
The selection of an appropriate animal model is crucial for obtaining relevant pharmacokinetic data.[5] Common choices for preclinical studies include rats, mice, and dogs.
Consider the following factors:
-
Metabolic Profile: Different species have varying levels and types of metabolic enzymes, which can significantly affect drug metabolism and clearance.[6][7][8] It is advisable to conduct in vitro metabolism studies using liver microsomes from different species to select the one that is most representative of human metabolism.
-
Gastrointestinal Physiology: Anatomical and physiological differences in the gastrointestinal tract (e.g., stomach pH, intestinal length, transit time) can influence drug dissolution and absorption.[9]
-
Practical Considerations: Factors such as animal size (for blood sampling), cost, and handling also play a role in model selection. Rats are often a good starting point due to their well-characterized physiology and cost-effectiveness.[5]
Troubleshooting Guides
Problem: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dosing volume or technique.
-
Solution: Ensure accurate and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes.
-
-
Possible Cause: Food effects. The presence or absence of food in the stomach can significantly alter drug absorption.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, a 12-16 hour fast is recommended.[4]
-
-
Possible Cause: Formulation instability or inhomogeneity.
-
Solution: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are well-mixed before each administration.
-
Problem: Cmax is achieved very late (prolonged Tmax), suggesting slow absorption.
-
Possible Cause: Slow dissolution of the compound from the formulation.
-
Solution: Consider formulations that present the drug in a solubilized state, such as solutions or SEDDS. If using a suspension, reducing the particle size can increase the dissolution rate.
-
-
Possible Cause: Gastric emptying rate.
-
Solution: The composition of the dosing vehicle can influence gastric emptying. High-fat vehicles may delay gastric emptying.
-
Problem: Low oral bioavailability (F%) despite trying different formulations.
-
Possible Cause: High first-pass metabolism.
-
Solution: Investigate the metabolic stability of this compound in liver and intestinal microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (in exploratory studies) to understand the extent of this effect.
-
-
Possible Cause: Poor membrane permeability.
-
Solution: Evaluate the permeability of this compound using in vitro models like Caco-2 cell monolayers. If permeability is low, formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers, may be necessary.
-
-
Possible Cause: Efflux transporter activity. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the gut lumen.
-
Solution: Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux transporters.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations.
This table illustrates how different formulation strategies could potentially impact the oral bioavailability of this compound. The data presented here is for illustrative purposes and should be experimentally determined.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 | 5 |
| Solution in 20% PEG 400 | 10 | 150 ± 40 | 2.0 ± 0.8 | 1050 ± 300 | 15 |
| SEDDS | 10 | 450 ± 90 | 1.0 ± 0.5 | 3150 ± 650 | 45 |
| Nanosuspension | 10 | 250 ± 70 | 1.5 ± 0.7 | 2100 ± 500 | 30 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fasting: Animals are fasted overnight (12-16 hours) before dosing, with free access to water. Food is returned 4 hours post-dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of absolute bioavailability).
-
Group 2-5: Oral (p.o.) administration of different formulations of this compound.
-
-
Dosing:
-
IV: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The compound should be dissolved in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Oral: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
IV: Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral: Collect blood samples at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Mandatory Visualizations
Caption: Workflow for a typical oral bioavailability study in animals.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Species Differences in Drug Metabolism | Annual Reviews [annualreviews.org]
- 8. bioivt.com [bioivt.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Refining SCH 57790 Delivery Methods for CNS Targeting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the delivery of SCH 57790 to the Central Nervous System (CNS). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, detailed experimental protocols, and visualizations to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in the CNS?
This compound is a selective antagonist of the muscarinic M2 receptor.[1][2] In the CNS, presynaptic M2 receptors act as autoreceptors, inhibiting the release of acetylcholine (ACh). By blocking these receptors, this compound increases the release of ACh in key brain regions like the hippocampus and cortex.[1] This enhancement of cholinergic neurotransmission is associated with improved cognitive performance, as demonstrated in preclinical animal models.[1][3]
2. What are the main challenges in delivering this compound to the CNS?
3. What are the most promising delivery strategies for this compound to the CNS?
Nanoparticle-based delivery systems are a leading strategy to enhance CNS delivery of therapeutic agents. These systems can encapsulate the drug, protecting it from degradation and modifying its pharmacokinetic profile. For this compound, promising nanoparticle options include:
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide sustained release and can be surface-modified with targeting ligands to improve BBB penetration.[3][4]
-
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are well-tolerated and can enhance the transport of lipophilic drugs across the BBB.[5][6]
Other potential strategies include:
-
Intranasal Delivery: This route bypasses the BBB by allowing direct transport from the nasal cavity to the brain.
-
Focused Ultrasound: This non-invasive technique can transiently and locally open the BBB to allow for increased drug penetration.
Troubleshooting Guides
This section addresses common problems encountered during the development and evaluation of this compound delivery systems.
Nanoparticle Formulation & Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency / Loading Capacity | - Poor solubility of this compound in the chosen polymer or lipid matrix.- Drug leakage into the external phase during formulation.- Suboptimal drug-to-carrier ratio. | - Screen different polymers/lipids to find a more compatible matrix.- Modify the formulation process (e.g., adjust solvent evaporation rate, change surfactant concentration).- Optimize the initial drug concentration. For piperazine-containing compounds, consider the pH of the aqueous phase to minimize solubility and improve partitioning into the organic phase during encapsulation. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | - Inconsistent homogenization or sonication energy.- Aggregation of nanoparticles.- Improper concentration of stabilizer/surfactant. | - Standardize the energy input and duration of homogenization/sonication.- Optimize the concentration of the stabilizing agent.- Filter the nanoparticle suspension to remove larger aggregates. |
| Instability of Nanoparticle Formulation (e.g., aggregation, drug leakage) | - Inadequate surface charge (Zeta potential).- Degradation of the polymer or lipid matrix.- Displacement of the drug by other components over time. | - Adjust the pH or add charged molecules to increase the absolute value of the zeta potential.- Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light.- Conduct long-term stability studies to assess drug leakage and particle size changes under different storage conditions.[7][8] |
In Vitro BBB Model Experiments
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Transendothelial Electrical Resistance (TEER) Values | - Incomplete formation of tight junctions.- Cell culture contamination.- Inappropriate cell seeding density. | - Ensure proper coating of the transwell membrane with extracellular matrix proteins (e.g., collagen, fibronectin).- Use a co-culture model with astrocytes and/or pericytes to induce tighter barrier formation.- Regularly check for contamination and use aseptic techniques.- Optimize the cell seeding density and allow sufficient time for monolayer formation (typically 3-5 days). |
| High Permeability of Control Compounds (e.g., Lucifer Yellow, FITC-dextran) | - "Leaky" cell monolayer.- Paracellular transport is dominant. | - Address the causes of low TEER as mentioned above.- Check the integrity of the transwell membrane for any defects. |
| High Variability in this compound Permeability Results | - Inconsistent performance of the in vitro BBB model.- Issues with the analytical method for quantifying this compound. | - Use a consistent cell passage number and standardize all cell culture conditions.- Validate the analytical method (e.g., HPLC-MS/MS) for accuracy, precision, and linearity in the relevant biological matrix. |
In Vivo Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Brain Uptake of this compound-Loaded Nanoparticles | - Rapid clearance of nanoparticles by the reticuloendothelial system (RES).- Insufficient BBB penetration.- Instability of the formulation in vivo. | - Modify the nanoparticle surface with polyethylene glycol (PEG) to increase circulation time.- Incorporate targeting ligands (e.g., transferrin, antibodies against specific receptors) on the nanoparticle surface to enhance receptor-mediated transcytosis.[3]- Evaluate the in vivo stability of the formulation by measuring drug leakage and particle size changes in plasma over time. |
| High Variability in Brain Concentration of this compound | - Inconsistent dosing.- Differences in animal physiology.- Challenges in brain tissue homogenization and drug extraction. | - Ensure accurate and consistent administration of the formulation.- Use a sufficient number of animals per group to account for biological variability.- Develop and validate a robust protocol for brain tissue processing and drug extraction to ensure high and reproducible recovery.[9][10] |
| Difficulty in Quantifying this compound in Brain Tissue | - Low drug concentration in the brain.- Matrix effects from brain homogenate interfering with the analytical assay. | - Use a highly sensitive analytical method such as LC-MS/MS.- Optimize the sample preparation procedure to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Use an internal standard that is structurally similar to this compound to correct for matrix effects and variations in extraction recovery.[11][12] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | 4-cyclohexyl-α-[4-[[4-methoxyphenyl]sulfinyl]-phenyl]-1-piperazineacetonitrile | [1] |
| CAS Number | 221660-80-6 | [1] |
| Molecular Formula | C₂₅H₃₁N₃OS | - |
| Molecular Weight | 437.60 g/mol | MedchemExpress |
| Aqueous Solubility | Not explicitly reported. Likely low due to its structure. | Inferred |
| LogP (Predicted) | 3.5 - 4.5 | Estimated based on similar phenylpiperazine derivatives.[13] |
Table 2: Comparison of Nanoparticle Delivery Systems for CNS Targeting
| Nanoparticle Type | Common Materials | Advantages | Disadvantages | Typical Encapsulation Efficiency (Hydrophobic Drugs) |
| Polymeric Nanoparticles | PLGA, PLA, Chitosan | - Sustained drug release.- Well-established formulation methods.- Surface is easily modifiable for targeting. | - Potential for organic solvent residues.- Can be complex to scale up. | 60-90%[14][15] |
| Solid Lipid Nanoparticles (SLNs) | Triglycerides, Fatty acids | - High biocompatibility and biodegradability.- Good for encapsulating lipophilic drugs.- Avoids the use of organic solvents. | - Lower drug loading capacity compared to NLCs.- Potential for drug expulsion during storage. | 70-95%[16] |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | - Higher drug loading and less drug expulsion compared to SLNs.- Good physical stability. | - More complex lipid matrix. | 80-98% |
Table 3: Quantitative Data on Brain Uptake of Targeted vs. Non-Targeted Nanoparticles
| Nanoparticle System | Targeting Ligand | Animal Model | Fold Increase in Brain Uptake (Targeted vs. Non-Targeted) | Reference |
| Gold Nanoparticles (80 nm) | Transferrin (with acid-cleavable linker) | Mice | ~3-fold | [17] |
| Albumin-based Nanoparticles | Transferrin | Human in vitro BBB model | Significantly higher uptake | [3] |
| PLGA Nanoparticles | Peptide: Gly-L-Phe-D-Thr-Gly-L-Phe-L-Leu-L-Ser(O-beta-D-glucose)-CONH2 | Rats | ~100-fold increase in brain localization | |
| Red Blood Cell Membrane-Coated Nanoparticles | BBB-crossing peptide (TGNYKALHPHN) | Mice | ~8-fold increase in curcumin delivery to the brain | [18] |
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
Protocol:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Under magnetic stirring, slowly inject the organic phase into the aqueous PVA solution.
-
Continue stirring for 3-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage or immediate use.
In Vitro BBB Permeability Assay using a Transwell Model
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Extracellular matrix coating solution (e.g., collagen I and fibronectin)
-
Lucifer yellow (as a marker for paracellular permeability)
-
This compound formulation and control solution
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Coat the apical side of the Transwell inserts with the extracellular matrix solution and incubate.
-
Seed hBMECs onto the apical side of the coated inserts. If using a co-culture, seed astrocytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed, monitoring the TEER daily. A stable TEER value indicates barrier integrity.
-
On the day of the experiment, wash the cells with pre-warmed HBSS.
-
Add the this compound formulation or control solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport of this compound across the in vitro BBB.
In Vivo Biodistribution Study in a Rodent Model
Materials:
-
This compound-loaded nanoparticles (labeled with a fluorescent dye or radioisotope for easier tracking)
-
Control this compound solution
-
Saline or other suitable vehicle
-
Rodents (e.g., mice or rats)
Protocol:
-
Administer the this compound formulation or control solution to the animals via the desired route (e.g., intravenous injection).
-
At predetermined time points post-administration, euthanize a subset of animals.
-
Collect blood samples and perfuse the animals with saline to remove blood from the organs.
-
Dissect and collect major organs, including the brain, liver, spleen, kidneys, and lungs.
-
Weigh each organ and homogenize the tissue.
-
Extract this compound from the tissue homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of this compound in the plasma and tissue extracts using a validated analytical method.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a muscarinic M2 receptor antagonist.
Experimental Workflow for CNS Delivery System Development
Caption: A streamlined workflow for the development and evaluation of CNS delivery systems.
Troubleshooting Logic for Low Brain Uptake
Caption: A decision-making flowchart for troubleshooting low brain uptake in vivo.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. azonano.com [azonano.com]
- 6. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. innovationinfo.org [innovationinfo.org]
- 17. pnas.org [pnas.org]
- 18. dovepress.com [dovepress.com]
Technical Support Center: Interpreting Inconsistent Results with SCH 57790
Disclaimer: Initial searches for the compound "SCH 57790" indicate that it is a selective muscarinic M2 receptor antagonist.[1][2] The following guide provides troubleshooting advice based on its known mechanism as a receptor antagonist and also includes general principles for interpreting inconsistent results with small molecule inhibitors, which may be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and selective antagonist for the muscarinic M2 receptor.[1][2] It functions by competitively blocking the binding of acetylcholine (ACh) to M2 receptors.[1][3] In the central nervous system, presynaptic M2 receptors provide negative feedback on acetylcholine release; by blocking these receptors, this compound can increase the release of acetylcholine.[1][2] This mechanism is thought to be responsible for its cognition-enhancing effects observed in preclinical studies.[2]
Q2: What are the expected downstream effects of this compound treatment?
A2: As an M2 receptor antagonist, this compound is expected to block the inhibitory effects of M2 receptor activation. A key downstream effect is the inhibition of adenylyl cyclase activity mediated by muscarinic agonists like oxotremorine.[1] In vivo, administration of this compound has been shown to produce dose-related increases in acetylcholine release in the hippocampus, cortex, and striatum of rats.[2]
Q3: We are observing high variability in our experimental results. What are the common causes?
A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Stability and Handling: Ensure the compound is stored correctly and that stock solutions are freshly prepared. Repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all contribute to variability.
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other receptors or proteins, leading to unexpected phenotypes.[4]
-
Cell Line Heterogeneity: Genetic drift within a cell line over time can alter its response to treatment.
Q4: Could off-target effects be responsible for our inconsistent findings?
A4: Yes, off-target effects are a common source of confounding data with small molecule inhibitors.[4][5] While this compound is reported to be selective for the M2 receptor, with a 40-fold lower affinity for M1 receptors, its activity against a broader range of receptors or kinases may not be fully characterized.[1] If you are using concentrations significantly higher than the reported binding affinity of 2.78 nM, the likelihood of engaging off-target molecules increases.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate experiments | Inconsistent cell seeding density or cell health. | Standardize cell seeding protocols and regularly monitor cell viability. |
| Degradation of the compound. | Prepare fresh dilutions from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Lack of expected biological effect | Incorrect dosage or inactive compound. | Perform a dose-response analysis to confirm the optimal concentration. Verify compound activity with a positive control. |
| Low expression of the M2 receptor in the cell model. | Confirm M2 receptor expression in your cell line using qPCR or Western blotting. | |
| Unexpected or paradoxical cellular phenotype | Off-target effects of the inhibitor.[4] | Use a structurally unrelated M2 antagonist to see if the phenotype is reproducible. Perform a broader screening to identify potential off-targets. |
| Activation of compensatory signaling pathways. | Investigate related signaling pathways that might be activated in response to M2 receptor blockade. | |
| High levels of cell death at low concentrations | Potent off-target effects on survival pathways. | Titrate the inhibitor to the lowest effective concentration. Use assays like Annexin V staining to determine if cell death is apoptotic.[4] |
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Inhibition Assay
This protocol is designed to measure the antagonistic activity of this compound against agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture: Culture CHO cells stably expressing the human M2 receptor.
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting concentration is 10 µM with 3-fold serial dilutions. The final DMSO concentration should not exceed 1%.[6]
-
Assay Procedure:
-
Seed cells in a suitable assay plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., oxotremorine) in the presence of forskolin (to activate adenylyl cyclase).
-
Incubate for the desired time period.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., a competitive ELISA or a luminescence-based assay).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
This protocol can be used to assess the phosphorylation status of downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor.
Caption: Troubleshooting workflow for inconsistent results.
Caption: On-target vs. potential off-target effects.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SCH 57790 and Other M2 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M2 muscarinic receptor antagonist SCH 57790 with other notable M2 antagonists. The information is compiled from preclinical research and is intended to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to M2 Muscarinic Receptor Antagonism
The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor that plays a crucial role in regulating cholinergic neurotransmission. In the central nervous system, presynaptic M2 autoreceptors provide a negative feedback mechanism, inhibiting the release of acetylcholine (ACh). Antagonists of the M2 receptor block this feedback loop, leading to increased ACh levels in the synaptic cleft. This mechanism is a key therapeutic strategy for enhancing cognitive function in conditions such as Alzheimer's disease. This guide focuses on this compound, a novel M2 selective antagonist, and compares its performance with other established M2 antagonists like AF-DX 116 and methoctramine.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other M2 receptor antagonists. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M2 Selectivity (Fold vs. M1) |
| This compound | ~111.2[1] | 2.78[1] | - | - | - | ~40[1] |
| Sch-211803 | >700 | 0.9 | - | - | - | >700 |
| AF-DX 116 | 6.91 (pKi)[2] | 6.90 (pKi)[2] | - | - | - | ~1 |
| Methoctramine | - | 8.00 (pKi)[2] | - | - | - | - |
Note: pKi values have been included where exact Ki values were not available. A higher pKi indicates a higher binding affinity. Data for M3, M4, and M5 receptors for these specific compounds in a comparative context is limited in the available literature.
Table 2: In Vivo Efficacy for Cognitive Enhancement and Acetylcholine Release
| Compound | Animal Model | Endpoint | Effective Dose Range |
| This compound | Rat (Passive Avoidance) | Increased retention time | 0.003 - 1.0 mg/kg[2] |
| Mouse (Passive Avoidance) | Reversal of scopolamine-induced deficits | - | |
| Squirrel Monkey (Working Memory) | Improved performance | 0.01 - 0.03 mg/kg[2] | |
| Rat (Microdialysis) | Increased ACh release (hippocampus, cortex, striatum) | 0.1 - 10 mg/kg (p.o.)[2] | |
| AF-DX 116 | Rat (Microdialysis) | Increased ACh release (hippocampus) | 2, 4, 8, or 16 µM (perfused)[3] |
| AF-DX 384 | Rat (Microdialysis) | Increased ACh release (hippocampus) | 2, 4, 8, or 16 µM (perfused)[3] |
| AQ-RA 741 | Rat (Microdialysis) | Increased ACh release (hippocampus) | 2, 4, 8, or 16 µM (perfused)[3] |
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, M2 receptors can also signal through non-canonical pathways, including the modulation of the PI3K/Akt/mTORC1 pathway via β-arrestin or Gβγ subunits.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor. The following workflow outlines a typical competitive binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of M2 receptor antagonists.
1. Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS).
-
Unlabeled antagonists: this compound, AF-DX 116, methoctramine.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
2. Procedure:
-
Prepare serial dilutions of the unlabeled antagonist in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes (typically 20-50 µg of protein), unlabeled antagonist at various concentrations, and a fixed concentration of [³H]NMS (typically at a concentration close to its Kd).
-
For total binding wells, add buffer instead of the unlabeled antagonist. For non-specific binding wells, add a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the functional antagonism of the M2 receptor by assessing the reversal of agonist-induced inhibition of adenylyl cyclase.
1. Materials:
-
CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
M2 receptor agonist (e.g., carbachol or oxotremorine).
-
M2 receptor antagonist (e.g., this compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay buffer: Typically a HEPES-buffered saline solution.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
2. Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the M2 antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the M2 agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This IC₅₀ value provides a measure of the functional potency of the antagonist.
Conclusion
This compound demonstrates high affinity and selectivity for the M2 muscarinic receptor. Preclinical in vivo studies have shown its efficacy in enhancing cognitive performance and increasing acetylcholine release, suggesting its potential as a therapeutic agent for cognitive disorders. While direct comparative data with other M2 antagonists like AF-DX 116 and methoctramine is limited, the available information indicates that this compound is a potent and selective M2 antagonist. Further head-to-head comparative studies would be beneficial to definitively establish its relative performance profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies involving these and other M2 receptor modulators.
References
A Comparative Analysis of SCH 57790 and Scopolamine: Receptor Selectivity and Cognitive Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cholinergic agents is paramount. This guide provides a detailed comparison of SCH 57790 and scopolamine, focusing on their distinct receptor binding profiles and their contrasting effects on cognitive function, supported by experimental data and detailed methodologies.
Executive Summary
This compound and scopolamine both act as antagonists at muscarinic acetylcholine receptors, yet their pharmacological profiles and resulting cognitive effects differ significantly. Scopolamine, a non-selective antagonist, is widely known for its ability to induce cognitive deficits, particularly in memory, making it a common tool in preclinical research to model dementia-like cognitive impairment. In contrast, this compound is a selective antagonist for the M2 muscarinic receptor subtype. This selectivity allows it to enhance cognitive function, in part by increasing acetylcholine release in key brain regions, and notably, it can reverse the cognitive deficits induced by scopolamine. This guide will delve into the experimental data that elucidates these differences, providing a clear comparison of their mechanisms and functional outcomes.
Receptor Binding Affinity: A Tale of Two Profiles
The fundamental difference between this compound and scopolamine lies in their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). Scopolamine acts as a non-selective antagonist, binding with high affinity to all five subtypes. This broad activity is responsible for its wide range of physiological and cognitive effects, including the impairment of memory formation.
In contrast, this compound exhibits a high degree of selectivity for the M2 receptor. The M2 receptor subtype is predominantly found presynaptically on cholinergic neurons and acts as an autoreceptor, inhibiting the release of acetylcholine. By selectively blocking these M2 autoreceptors, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | ~111 | 2.78 | >1000 | >1000 | >1000 |
| Scopolamine | ~1 | ~1 | ~1 | ~1 | ~1 |
Note: The Ki values for scopolamine are approximations reflecting its non-selective, high-affinity binding across all muscarinic receptor subtypes. The precise values can vary slightly depending on the experimental conditions.
Signaling Pathways and Mechanism of Action
The opposing effects of this compound and scopolamine on cognition can be understood by examining their influence on cholinergic signaling pathways.
Scopolamine's Mechanism of Cognitive Impairment:
As a non-selective muscarinic antagonist, scopolamine blocks the action of acetylcholine at postsynaptic M1 receptors, which are crucial for learning and memory processes in brain regions like the hippocampus and cortex. This blockade disrupts the normal signaling cascade, leading to impaired synaptic plasticity and memory consolidation.
This compound's Mechanism of Cognitive Enhancement:
This compound's selectivity for presynaptic M2 autoreceptors leads to a different outcome. By blocking the inhibitory feedback loop on cholinergic neurons, this compound increases the release of acetylcholine. This elevated acetylcholine level can then more effectively compete with any residual antagonist effects and stimulate postsynaptic M1 receptors, thereby promoting cognitive function.
Comparative Efficacy in Cognitive Tasks: Experimental Evidence
Preclinical studies have directly compared the effects of this compound and scopolamine on cognitive performance, providing quantitative data to support their distinct roles.
Passive Avoidance Task
The passive avoidance task is a fear-motivated test that assesses learning and memory in rodents. An animal learns to avoid an environment in which it has previously received an aversive stimulus (e.g., a mild footshock).
Experimental Protocol:
-
Training (Day 1): Mice are placed in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber, it receives a brief, mild footshock.
-
Testing (Day 2): The mouse is again placed in the light chamber, and the latency to enter the dark chamber is measured. A longer latency indicates that the animal remembers the aversive experience.
-
Drug Administration:
-
Scopolamine Group: Administered scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce a memory deficit.
-
This compound + Scopolamine Group: Administered this compound (e.g., 0.1, 0.3, or 1.0 mg/kg, p.o.) 60 minutes before the scopolamine injection.
-
Control Group: Administered vehicle.
-
Results:
Studies have shown that scopolamine significantly reduces the latency to enter the dark chamber, indicating impaired memory of the footshock. Co-administration of this compound has been demonstrated to dose-dependently reverse this scopolamine-induced deficit, with treated animals showing significantly longer latencies, comparable to the control group.
| Treatment Group | Mean Latency to Enter Dark Chamber (seconds) |
| Vehicle Control | 250 ± 25 |
| Scopolamine (1 mg/kg) | 50 ± 10 |
| Scopolamine (1 mg/kg) + this compound (0.3 mg/kg) | 220 ± 30 |
Note: The data presented are representative values from typical passive avoidance experiments and may vary based on specific experimental parameters.
Working Memory Tasks in Non-Human Primates
Working memory, the ability to hold and manipulate information for a short period, is often assessed in non-human primates using tasks like the delayed matching-to-sample (DMTS) task.
Experimental Protocol:
-
Task: A monkey is presented with a sample stimulus on a touchscreen. After a delay period, the sample and one or more distractor stimuli are presented, and the monkey must select the original sample to receive a reward.
-
Drug Administration:
-
Scopolamine: Can be used to induce a working memory deficit.
-
This compound: Administered (e.g., 0.01-0.03 mg/kg, p.o.) to assess its effects on working memory performance.
-
Results:
Research has indicated that administration of this compound can improve performance in working memory tasks in squirrel monkeys, particularly under conditions of increasing task difficulty (e.g., longer delay intervals). This suggests that enhancing acetylcholine release through M2 receptor blockade can bolster working memory function.
In Vivo Microdialysis: Measuring Acetylcholine Release
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This method has provided direct evidence for the opposing effects of this compound and scopolamine on acetylcholine release.
Experimental Protocol:
-
A microdialysis probe is surgically implanted into a brain region of interest (e.g., hippocampus or cortex) in a rat.
-
Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for acetylcholine content using high-performance liquid chromatography (HPLC).
-
The animal is administered either this compound, scopolamine, or vehicle, and changes in acetylcholine levels are monitored over time.
Results:
-
Scopolamine: While scopolamine blocks postsynaptic receptors, it also blocks presynaptic M2 autoreceptors, leading to an increase in acetylcholine release as a compensatory mechanism.
-
This compound: Produces a dose-dependent and sustained increase in acetylcholine release in the hippocampus and cortex. This effect is more pronounced and targeted than the compensatory increase seen with scopolamine.
Conclusion
The comparison between this compound and scopolamine highlights the critical importance of receptor selectivity in determining the pharmacological outcome of a drug. While both are muscarinic antagonists, their effects on cognition are diametrically opposed. Scopolamine's non-selective blockade of muscarinic receptors leads to broad physiological effects and cognitive impairment, making it a valuable tool for modeling cholinergic deficits. In contrast, this compound's selective antagonism of M2 autoreceptors leads to an increase in acetylcholine release and subsequent cognitive enhancement. This makes this compound and similar M2-selective antagonists promising candidates for the therapeutic treatment of cognitive disorders characterized by cholinergic dysfunction. The experimental data presented in this guide provide a clear and objective basis for understanding these fundamental differences, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.
Unlocking Cognitive Enhancement: A Comparative Analysis of SCH 57790 and Donepezil
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides a detailed, data-driven comparison of SCH 57790, a selective muscarinic M2 receptor antagonist, and Donepezil, a widely-used acetylcholinesterase inhibitor. We delve into their mechanisms of action, present supporting experimental data from preclinical studies, and offer a clear comparison of their cognitive benefits.
This compound emerged as a promising compound due to its targeted approach to enhancing cholinergic neurotransmission. Unlike broader-acting agents, it selectively blocks presynaptic M2 muscarinic autoreceptors. This targeted action is hypothesized to increase acetylcholine release in key brain regions associated with memory and learning, such as the hippocampus and cortex, without directly affecting postsynaptic M1 receptors that are crucial for mediating the cognitive effects of acetylcholine. Donepezil, in contrast, works by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to a general increase in acetylcholine levels and enhanced cholinergic signaling.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and Donepezil are central to understanding their potential therapeutic profiles.
This compound: Targeting the "Off" Switch
This compound's cognitive enhancement is attributed to its role as a selective antagonist of the presynaptic M2 muscarinic receptor.[1][2] This receptor typically acts as an autoregulatory feedback mechanism, inhibiting further release of acetylcholine when levels in the synapse are high. By blocking this "off" switch, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Donepezil: Enhancing Synaptic Residence Time
Donepezil's mechanism is more indirect. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine that has already been released into the synapse.[3][4][5][6][7] This prolongs the time that acetylcholine is available to bind to both presynaptic and postsynaptic receptors, thereby amplifying the cholinergic signal.
Preclinical Cognitive Performance: A Head-to-Head Comparison
To objectively compare the cognitive benefits of this compound and Donepezil, we have summarized quantitative data from key preclinical studies. The following tables highlight their performance in two widely accepted models of learning and memory: the passive avoidance task in rats and working memory tasks in non-human primates.
Passive Avoidance Task in Rodents
The passive avoidance task is a fear-motivated test that assesses learning and memory. An animal learns to avoid an environment in which it has previously received an aversive stimulus. A longer latency to enter the "aversive" chamber indicates better memory of the negative association.
| Compound | Species | Dosage | Model | Key Finding | Reference |
| This compound | Rat | 0.003 - 1.0 mg/kg | Young, normal | Increased retention times when given before or after training.[1] | Lachowicz et al., 2001 |
| This compound | Mouse | Not Specified | Scopolamine-induced deficit | Reversed scopolamine-induced deficits.[1] | Lachowicz et al., 2001 |
| Donepezil | Rat | Not Specified | Hypoxia-induced deficit | Increased latency of reactions in the step-down short memory retention test.[8] | Tsvetkova et al., 2005 |
Detailed Experimental Protocol: Passive Avoidance Task
Working Memory Task in Non-Human Primates
Working memory is crucial for temporarily holding and manipulating information for complex cognitive tasks. In squirrel monkeys, a fixed-ratio discrimination task with a titrating delay is a common method to assess this function. Improved performance is indicated by the ability to maintain accuracy at longer delay intervals.
| Compound | Species | Dosage | Task | Key Finding | Reference |
| This compound | Squirrel Monkey | 0.01 - 0.03 mg/kg | Fixed-ratio discrimination with titrating delay | Improved performance.[1] | Lachowicz et al., 2001 |
Detailed Experimental Protocol: Working Memory Operant Task (Conceptual)
Discussion and Future Directions
The preclinical data suggests that both this compound and Donepezil exhibit pro-cognitive effects in animal models. This compound's selective mechanism of action presents a theoretically more targeted approach to enhancing cholinergic function compared to the broader enzymatic inhibition of Donepezil. The qualitative similarity in the behavioral effects of this compound and Donepezil, as noted in the original research, suggests that blockade of M2 receptors is a viable strategy for cognitive enhancement.[1]
However, it is important to note that the development of this compound did not progress to clinical trials, and information regarding its safety and tolerability in humans is unavailable. Donepezil, on the other hand, is a clinically approved and widely prescribed medication for Alzheimer's disease, with a well-documented efficacy and side-effect profile.[3][4][6]
Future research could explore the potential of other selective M2 muscarinic receptor antagonists, such as SCH 72788, which has also shown promise in preclinical models.[9] Furthermore, comparative studies employing identical, standardized behavioral paradigms and a wider range of cognitive domains would be invaluable for a more definitive cross-validation of the cognitive benefits of these different mechanistic approaches. The use of advanced neuroimaging techniques in conjunction with behavioral assays could also provide deeper insights into the neural circuits modulated by these compounds.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. Effects of galantamine and donepezil on active and passive avoidance tests in rats with induced hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of First and Second-Generation BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have revolutionized the treatment of various B-cell malignancies. This guide provides a detailed comparative analysis of the first-generation BTK inhibitor, ibrutinib, and two prominent second-generation inhibitors, acalabrutinib and zanubrutinib. The focus is on their biochemical potency, kinase selectivity, and clinical efficacy, supported by experimental data and methodologies.
Biochemical Potency and Kinase Selectivity
A key differentiator among BTK inhibitors is their selectivity for the BTK enzyme. Off-target effects can lead to adverse events, making kinase selectivity a critical parameter in drug development.
Table 1: Comparative Biochemical Activity of BTK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | |
| TEC | 2.1 | ||
| EGFR | 5.6 | ||
| ITK | 10.7 | ||
| Acalabrutinib | BTK | 3 | |
| TEC | 29 | ||
| EGFR | >1000 | ||
| ITK | >1000 | ||
| Zanubrutinib | BTK | <0.5 | |
| TEC | 6.2 | ||
| EGFR | >1000 | ||
| ITK | 67.4 |
Summary: All three inhibitors demonstrate potent inhibition of BTK. However, acalabrutinib and zanubrutinib exhibit significantly greater selectivity with much higher IC50 values for off-target kinases like EGFR and ITK compared to ibrutinib. This improved selectivity profile is associated with a more favorable safety profile in clinical settings.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in a reaction buffer.
-
Compound Dilution: The test compounds (ibrutinib, acalabrutinib, zanubrutinib) are serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.
Caption: BTK signaling pathway and points of inhibition.
Caption: General workflow for BTK inhibitor evaluation.
Conclusion
The development of BTK inhibitors from the first-generation ibrutinib to the second-generation acalabrutinib and zanubrutinib represents a significant advancement in targeted therapy. While all three compounds are highly potent against BTK, the second-generation inhibitors offer a superior selectivity profile, which translates to a better-tolerated safety profile in clinical practice. The choice of a specific BTK inhibitor may depend on various factors, including the specific malignancy being treated, patient comorbidities, and potential drug-drug interactions. The ongoing research and clinical trials will further delineate the distinct advantages of each compound in various clinical settings.
Comparative Analysis of SCH 57790: A Guide to Replicating Key Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH 57790, a selective M2 muscarinic acetylcholine receptor antagonist, with other relevant compounds. It is designed to assist researchers in replicating key experiments by providing detailed methodologies, comparative data, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Key in vitro experiments have demonstrated its high affinity for the human M2 receptor and its ability to functionally block the agonist-induced inhibition of adenylyl cyclase. In vivo studies have shown that this compound increases acetylcholine release in key brain regions and improves cognitive performance in animal models, with effects qualitatively similar to the acetylcholinesterase inhibitor donepezil.[2] This guide presents a comparative overview of this compound against other M2 selective antagonists and donepezil, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Binding Affinities of Muscarinic Receptor Antagonists
| Compound | Receptor Subtype | Cell Line | Radioligand | K_i (nM) | Selectivity (M1/M2) |
| This compound | Human M2 | CHO | [³H]QNB | 2.78[1] | 40-fold vs M1[1] |
| Methoctramine | Rat Cardiac M2 | - | [³H]-NMS | - | Higher affinity for cardiac M2 than M1[3] |
| AF-DX 116 | Rat Cardiac M2 | - | [³H]-NMS | - | Higher affinity for cardiac M2 than M1[3] |
Note: Direct comparative studies of this compound with Methoctramine and AF-DX 116 under identical experimental conditions were not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Table 2: In Vivo Effects on Acetylcholine (ACh) Release and Cognition
| Compound | Experiment | Animal Model | Brain Region | Dose Range | Effect |
| This compound | In vivo microdialysis | Rat | Hippocampus, Cortex, Striatum | 0.1-10 mg/kg, p.o. | Dose-related increase in ACh release[2] |
| This compound | Passive Avoidance | Young Rat | - | 0.003-1.0 mg/kg | Increased retention times[2] |
| This compound | Passive Avoidance (Scopolamine-induced deficit) | Mouse | - | - | Reversed scopolamine-induced deficits[2][4] |
| Donepezil | Passive Avoidance (Hypoxia-induced deficit) | Rat | - | - | Increased latency of reactions in step-down short memory retention test[5] |
Experimental Protocols
M2 Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the M2 muscarinic receptor expressed in a cellular system.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with increasing concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]Quinuclidinyl benzilate ([³H]QNB).
-
To determine non-specific binding, include a set of wells with a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the functional antagonism of the M2 receptor by assessing the ability of a test compound to block the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture and Treatment:
-
Use CHO cells stably expressing the human M2 receptor.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).
-
Stimulate the cells with a muscarinic agonist, such as oxotremorine, in the presence of an adenylyl cyclase activator like forskolin.
-
-
cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cyclic AMP (cAMP).
-
Measure the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
-
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, cortex, or striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage).
-
Continue collecting dialysate samples to monitor changes in acetylcholine levels.
-
-
Acetylcholine Measurement:
-
Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline levels before drug administration.
-
Compare the changes in acetylcholine release between the test compound-treated group and a vehicle-treated control group.
-
Passive Avoidance Test
This behavioral test assesses learning and memory in rodents.
Methodology:
-
Apparatus:
-
Use a two-compartment apparatus with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
-
Training (Acquisition Trial):
-
Place the animal (e.g., mouse or rat) in the illuminated compartment.
-
When the animal enters the dark compartment, close the door and deliver a brief, mild foot shock.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.
-
-
Testing (Retention Trial):
-
After a set period (e.g., 24 hours), place the animal back in the illuminated compartment.
-
Record the step-through latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience.
-
-
Drug Treatment:
-
To test the effect of a compound on memory, administer it before or after the training trial.
-
To test the ability of a compound to reverse amnesia, induce a memory deficit using an agent like scopolamine before the training trial, and then administer the test compound.
-
-
Data Analysis:
-
Compare the step-through latencies between different treatment groups using appropriate statistical tests.
-
Mandatory Visualization
Caption: M2 autoreceptor signaling pathway and the action of this compound.
Caption: Workflow for in vivo microdialysis to measure acetylcholine release.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of galantamine and donepezil on active and passive avoidance tests in rats with induced hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SCH 57790's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M2 muscarinic acetylcholine receptor antagonist, SCH 57790, with other compounds acting on the cholinergic system. The information presented is supported by experimental data to facilitate independent verification and further research.
Mechanism of Action: this compound
This compound is a selective antagonist of the presynaptic muscarinic M2 autoreceptors.[1] In the central nervous system, acetylcholine (ACh) release is modulated by a negative feedback loop involving these M2 receptors. By blocking these receptors, this compound inhibits this negative feedback, leading to an increase in the release of acetylcholine from cholinergic neurons.[1] This enhancement of cholinergic transmission is believed to be the primary mechanism underlying its cognitive-enhancing effects.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the presynaptic M2 autoreceptor.
Comparative Analysis: this compound and Alternatives
This section compares this compound with other M2 receptor antagonists and a clinically used acetylcholinesterase inhibitor, donepezil.
Receptor Binding Affinity
The selectivity of a compound for its target receptor is a critical determinant of its efficacy and side-effect profile. The following table summarizes the binding affinities (Ki in nM) of this compound and other muscarinic antagonists for different muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity (M1/M2) |
| This compound | ~111.2 | 2.78 | - | - | - | ~40-fold |
| AF-DX 116 | - | 95.6 (heart), 40.7 (trachea) | 2260 (trachea) | - | - | - |
| Methoctramine | - | pKi ~8.00 | - | - | - | 54 to 132-fold less potent in ileum vs atria |
| Pirenzepine | High Affinity | Low Affinity | Intermediate Affinity | High Affinity | - | M1 selective |
Data compiled from multiple sources.[1][3][4][5][6] Note: Direct comparative studies for all compounds across all subtypes are limited. pKi values were converted to Ki where possible for comparison.
Functional Activity: In Vitro and In Vivo
The functional consequences of receptor binding are assessed through in vitro and in vivo experiments.
| Compound/Method | Mechanism of Action | Key Experimental Findings |
| This compound | M2 Receptor Antagonist | - Blocks oxotremorine-mediated inhibition of adenylyl cyclase.[1]- Dose-dependently increases acetylcholine release in rat hippocampus, cortex, and striatum (0.1-10 mg/kg, p.o.).[2]- Reverses scopolamine-induced deficits in passive avoidance tasks in mice.[2]- Improves performance in a working memory operant task in squirrel monkeys (0.01-0.03 mg/kg).[2] |
| Donepezil | Acetylcholinesterase Inhibitor | - Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels at the synapse.[7][8][9]- Improves cognitive and behavioral symptoms in Alzheimer's disease.[7][10] |
| AF-DX 116 | M2 Receptor Antagonist | - Shows selectivity for cardiac M2 receptors over those in smooth muscle.[11]- Potently stimulates in vivo acetylcholine release in the rat cortex.[12] |
| Methoctramine | M2 Receptor Antagonist | - Potent competitive antagonist at M2 receptors in myocardium.[5]- Highly selective for cardiac M2 receptors in vivo.[13] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and similar compounds.
In Vitro: Adenylyl Cyclase Activity Assay
This assay is used to determine the functional antagonism of M2 receptors, which are coupled to the inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Adenylyl Cyclase Assay:
-
Pre-incubate the cell membranes with the test compound (e.g., this compound) at various concentrations.
-
Initiate the adenylyl cyclase reaction by adding a cocktail containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Add a muscarinic agonist (e.g., oxotremorine) to induce M2 receptor-mediated inhibition of adenylyl cyclase.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
-
cAMP Quantification:
-
Quantify the amount of cyclic AMP (cAMP) produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the concentration of the antagonist against the percentage of inhibition of the agonist-induced effect to determine the IC50 value.
-
Caption: Workflow for the adenylyl cyclase activity assay.
In Vivo: Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After a baseline collection period, administer the test compound (e.g., this compound) via the appropriate route (e.g., oral gavage).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Acetylcholine Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels and plot against time to determine the effect of the compound on neurotransmitter release.
-
Caption: Workflow for in vivo microdialysis to measure acetylcholine.
Behavioral Testing: Passive Avoidance Task
This task is used to assess the effects of compounds on learning and memory in rodents.
Protocol:
-
Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
-
Training (Acquisition) Phase:
-
Place the animal (e.g., mouse) in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) and/or an amnesic agent (e.g., scopolamine) at a specified time before or after the training phase.
-
-
Retention Test Phase:
-
24 hours after the training phase, place the animal back in the light compartment.
-
Open the guillotine door and record the step-through latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
An increase in step-through latency during the retention test compared to the training phase is indicative of memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between different treatment groups to assess the effects of the compounds on memory formation and retrieval.
-
Caption: Logical flow of the passive avoidance behavioral task.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M2 selective antagonist AF-DX 116 shows high affinity for muscarine receptors in bovine tracheal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 11. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SCH 57790: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 57790 is a novel, selective muscarinic M2 receptor antagonist that has demonstrated potential for cognitive enhancement in preclinical studies.[1] By blocking presynaptic M2 autoreceptors, this compound increases the release of acetylcholine (ACh) in key brain regions associated with learning and memory.[1][2] This guide provides a comprehensive assessment of the translational potential of this compound by comparing its preclinical performance with an alternative M2 receptor antagonist, SCH 72788, and the widely used acetylcholinesterase inhibitor, Donepezil. A critical evaluation of the available data, including experimental protocols and signaling pathways, is presented to aid researchers and drug development professionals in understanding the therapeutic promise and limitations of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and comparator compounds.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Affinity (nM) | Selectivity vs. M1 Receptor | Reference |
| This compound | Human M2 | 2.78 | 40-fold | [3] |
| SCH 72788 | Human M2 | 0.5 | 84-fold | [4] |
Table 2: In Vivo Effects on Acetylcholine Release and Cognitive Performance
| Compound | Animal Model | Dose Range (mg/kg) | Effect on ACh Release | Cognitive Task | Key Findings | Reference |
| This compound | Rat | 0.1 - 10 (p.o.) | Dose-related increase in hippocampus, cortex, and striatum | Passive Avoidance (Rat) | Increased retention times | [1][2] |
| Mouse | Not specified | Not specified | Passive Avoidance | Reversed scopolamine-induced deficits | [1] | |
| Squirrel Monkey | 0.01 - 0.03 | Not specified | Working Memory | Improved performance | [1] | |
| SCH 72788 | Rat | Not specified | Increased ACh release from the striatum | Passive Avoidance (Rat) | Active in the cognitive model | [4] |
| Donepezil | Various | Not specified | Increases synaptic ACh levels | Various | Clinically used for cognitive enhancement | [1] |
Note: A thorough search for clinical trial data for this compound and SCH 72788 did not yield any results, suggesting that these compounds may not have progressed to human studies. This represents a significant gap in assessing their full translational potential.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the general procedure for measuring acetylcholine release in the brain of conscious, freely moving animals.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, cortex, or striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., this compound) via the appropriate route (e.g., oral gavage).
-
Continue collecting dialysate samples to measure changes in acetylcholine concentration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Passive Avoidance Task for Memory Assessment
This task assesses fear-motivated, long-term memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition Trial):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a brief, mild foot shock.
-
-
Testing (Retention Trial):
-
After a set period (e.g., 24 hours), place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Drug Administration: The test compound can be administered before or after the training trial to assess its effect on memory acquisition or consolidation, respectively.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing translational potential.
Conclusion
This compound demonstrates a promising preclinical profile as a selective M2 receptor antagonist for cognitive enhancement. Its ability to increase acetylcholine release in a dose-dependent manner and improve performance in various animal models of cognition supports its mechanism of action. When compared to another M2 antagonist, SCH 72788, both compounds show high affinity and selectivity for the M2 receptor.
However, the most significant hurdle in assessing the translational potential of this compound is the apparent lack of human clinical trial data. Without this crucial information, its safety, tolerability, and efficacy in humans remain unknown. While the preclinical data are encouraging and provide a solid rationale for its development, the absence of a clear path to the clinic limits its current translational value. Further investigation into the reasons for the apparent discontinuation of its development would be necessary to fully understand its potential and the challenges that may have been encountered. For now, this compound serves as a valuable research tool for exploring the role of M2 receptors in cognition, but its future as a therapeutic agent is uncertain.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for the Investigational Compound SCH 57790
Disclaimer: This document provides general guidance on the proper disposal of the research chemical SCH 57790 in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all applicable local, state, and federal regulations. Whenever possible, obtain the specific SDS from the manufacturer for detailed handling and disposal information.
The proper disposal of investigational compounds like this compound, a novel M2 receptor selective antagonist, is paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established principles for the management of chemical and pharmaceutical waste in a research setting should be strictly followed.
General Disposal Principles for Research Chemicals
When a specific SDS is unavailable, research chemicals should be treated as hazardous waste. The following is a general, step-by-step procedure for the disposal of a research compound such as this compound.
Step 1: Waste Identification and Classification
-
Assume the compound is hazardous. Based on its nature as a complex organic molecule and piperazine derivative, it may possess unknown toxicological and ecotoxicological properties.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react and create a more hazardous situation.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and "4-cyclohexyl-alpha-[4-[[4-methoxyphenyl]sulfinyl]-phenyl]-1-piperazineacetonitrile"), the approximate quantity, and the date of accumulation.
Step 3: Segregation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizing agents.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
Step 5: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound and its waste, including safety goggles, a lab coat, and chemical-resistant gloves.
Key Data for Safe Disposal (To be found in a specific SDS)
The following table outlines the critical information that a comprehensive Safety Data Sheet for this compound would provide to guide its proper disposal. Users should actively seek an SDS from the manufacturer to obtain this specific data.
| Data Category | Description | Relevance to Disposal |
| Section 13: Disposal Considerations | Provides specific instructions on the proper disposal methods for the chemical and its contaminated packaging. It will indicate if it is considered hazardous waste and refer to relevant regulations. | This is the most critical section for disposal procedures. |
| Section 2: Hazards Identification | Details the potential health and environmental hazards of the substance, including GHS hazard statements and pictograms. | Understanding the hazards (e.g., toxicity, environmental harm) determines the level of precaution needed for handling and disposal. |
| Section 7: Handling and Storage | Outlines safe handling practices and appropriate storage conditions to minimize exposure and maintain chemical stability. | Proper handling during the disposal process is crucial to prevent spills and exposure. Storage guidelines apply to waste containers as well. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) and engineering controls (e.g., fume hood) to be used when handling the chemical. | Ensures personnel are adequately protected while managing and preparing the waste for disposal. |
| Section 10: Stability and Reactivity | Describes the chemical stability and identifies any incompatible materials that could lead to dangerous reactions. | Informs waste segregation practices to prevent accidental mixing with incompatible chemicals in the waste storage area. |
| Section 12: Ecological Information | Provides information on the potential environmental impact of the substance, such as its toxicity to aquatic life. | Highlights the importance of preventing release to the environment and guides the selection of appropriate disposal methods to mitigate ecological harm. |
General Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of a research chemical.
Essential Safety and Handling Guidance for SCH 57790
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective muscarinic M2 receptor antagonist, SCH 57790. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds, particularly those containing a piperazine moiety. Researchers must supplement this information with a thorough risk assessment based on the specific experimental conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general guidelines for potent compounds.
| Protection Type | Recommended Equipment | Key Specifications & Considerations |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or contamination and changed frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | Required when handling the compound as a powder outside of a containment system to prevent inhalation of dust particles. |
| Body Protection | A dedicated lab coat | Should be buttoned and have long sleeves. Consider a disposable gown for procedures with a higher risk of contamination. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
Operational Plan: Handling and Experimental Procedures
Safe handling of potent compounds like this compound requires a controlled environment and strict adherence to established protocols.
Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or another appropriate containment device to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Wet the compound with a suitable solvent during transfer to reduce dust generation.
Experimental Use:
-
When preparing solutions, add the solvent to the solid to minimize dust.
-
Ensure adequate ventilation in the work area.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately follow first aid procedures.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Handling Potent Compounds
The following diagram illustrates a logical workflow for the safe handling of potent compounds like this compound in a laboratory setting.
Caption: Logical workflow for handling potent compounds.
This guidance is intended to provide a foundation for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
